2-(Aminomethyl)phenol hydrochloride chemical properties
Synonyms: 2-Hydroxybenzylamine HCl, Salicylamine HCl, 2-HOBA CAS (HCl Salt): 61626-91-3 | CAS (Free Base): 932-30-9[1] Executive Summary 2-(Aminomethyl)phenol hydrochloride is a bifunctional phenolic amine serving as a p...
Author: BenchChem Technical Support Team. Date: February 2026
Synonyms: 2-Hydroxybenzylamine HCl, Salicylamine HCl, 2-HOBA
CAS (HCl Salt): 61626-91-3 | CAS (Free Base): 932-30-9[1]
Executive Summary
2-(Aminomethyl)phenol hydrochloride is a bifunctional phenolic amine serving as a privileged scaffold in both medicinal chemistry and advanced materials science.[2] Unlike simple benzylamines, the ortho-hydroxyl group confers unique reactivity, enabling intramolecular hydrogen bonding and facilitating the formation of stable heterocycles (e.g., benzoxazines) and metal-coordination complexes (e.g., Salan ligands).[1][2]
In drug development, the compound (often referred to as 2-HOBA) has emerged as a potent scavenger of reactive dicarbonyl species (isolevuglandins), offering therapeutic potential in atherosclerosis, hypertension, and neurodegenerative disorders.[1][2][3] This guide details its physicochemical profile, synthesis, and critical reactivity patterns.[1][2]
Physicochemical Profile
The hydrochloride salt is the preferred form for storage and handling due to the oxidation susceptibility of the free electron-rich phenol/amine in the free base.[1]
Sensitive to air/light (oxidation to quinone-like species).[1][2]
Structural Significance
The ortho-substitution pattern is critical.[2] In the free base form, the phenolic proton acts as a hydrogen bond donor to the amine nitrogen.[1][2] This pre-organization reduces the entropic cost for cyclization reactions (e.g., with formaldehyde) and metal chelation, making it kinetically superior to meta or para isomers for ligand synthesis.[1][2]
Synthetic Pathways & Production[2]
Method A: Demethylation of 2-Methoxybenzylamine (High Purity Protocol)
This method avoids the handling of unstable salicylaldehyde imines and yields a high-purity HCl salt directly.
Heat to reflux (~126°C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of starting material.[2]
Note: Distillation of the methyl bromide byproduct drives the equilibrium forward.[2]
Workup:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove excess HBr.[1][2]
Dissolve the residue in minimal water/ethanol.[1][2]
Precipitate the product by adding diethyl ether or acetone.[1][2]
Filter the white crystalline solid and dry under vacuum over P₂O₅.[2]
Method B: Reductive Amination (Alternative)
Reduction of salicylaldehyde oxime using Zn/HCl or catalytic hydrogenation (Pd/C).[1] This method is milder but requires careful purification to remove zinc salts or catalyst residues.[1][2]
Reactivity & Applications
Dicarbonyl Scavenging (Medicinal Chemistry)
2-HOBA is a "smart" scavenger.[1][2] It reacts rapidly with toxic isolevuglandins (IsoLGs)—highly reactive products of lipid peroxidation—but reacts slowly with physiological aldehydes required for normal signaling.[2]
Mechanism:
The primary amine attacks the carbonyl of the IsoLG.[2] The adjacent phenol likely assists via acid-base catalysis or hydrogen bonding, accelerating the dehydration to form a stable pyrrole adduct.[1][2] This prevents the IsoLG from crosslinking lysine residues on proteins.[2]
Figure 1: Therapeutic mechanism of 2-HOBA in preventing oxidative stress-induced protein damage.[3][6][7][8]
Chemical Synthesis Utility
The molecule serves as a precursor for two major classes of compounds:[2]
Benzoxazines: Reaction with formaldehyde creates the dihydro-2H-1,3-benzoxazine ring.[1][2] These are monomers for high-performance phenolic resins.[1][2]
Salan Ligands: N-alkylation (e.g., reductive amination with another salicylaldehyde) yields tetradentate ligands used in asymmetric catalysis.[1][2]
Figure 2: Synthetic divergence of the 2-(aminomethyl)phenol scaffold.[1]
Handling & Safety Standards
Storage
Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a tightly sealed container, preferably within a desiccator.
Oxidation: Store under inert gas (Nitrogen/Argon) if long-term stability of the free base is required.[2]
Temperature: Ambient temperature is generally acceptable, but 2–8°C is recommended for long-term reference standards.[1][2]
PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.[1][2]
References
Physicochemical & Safety Data: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. [Link][1]
Dicarbonyl Scavenging Mechanism: Davies, S. S., et al. (2014).[1][2] Isolevuglandins and Cardiovascular Disease. PMC. [Link]
An In-depth Technical Guide to the Solubility Profile of 2-(Aminomethyl)phenol Hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Aminomethyl)phenol hydrochloride (CAS No: 61626-91-3).[1][2][3][4] Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Aminomethyl)phenol hydrochloride (CAS No: 61626-91-3).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound and provides a detailed, field-proven protocol for its empirical determination.
Introduction: The Critical Role of Solubility
2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine, is a molecule of interest for its potential antioxidant and radical-scavenging properties. For any compound to be viable in a biological or pharmaceutical context, its solubility is a paramount physicochemical property. Solubility dictates bioavailability, influences formulation strategies, and impacts the reliability of in-vitro assay results. This guide focuses on the hydrochloride salt form, which is frequently utilized to enhance the aqueous solubility and stability of parent compounds containing a basic amine group.[5] The absence of publicly available, quantitative solubility data for 2-(Aminomethyl)phenol hydrochloride necessitates a first-principles approach, combining theoretical understanding with rigorous experimental methodology.
Physicochemical Profile and Factors Influencing Solubility
Understanding the molecular structure is fundamental to predicting its behavior in different solvent systems.
The Amine Group: The primary amine (-CH₂NH₂) is basic. In the hydrochloride salt, this group is protonated (-CH₂NH₃⁺), forming an ionic bond with the chloride ion. This ionization is the primary reason for its enhanced solubility in polar, protic solvents like water compared to its free base form.
The Phenolic Group: The hydroxyl group (-OH) on the phenyl ring is weakly acidic and can participate in hydrogen bonding, contributing to solubility in polar solvents.
pH-Dependence: As a salt of a weak base, the solubility of 2-(Aminomethyl)phenol hydrochloride is highly dependent on pH. In acidic to neutral media (pH 1.2-6.8), the aminomethyl group remains protonated, promoting high aqueous solubility.[7] As the pH increases into the alkaline range, the equilibrium will shift towards the un-ionized (free base) form, which is expected to be significantly less soluble, potentially leading to precipitation.
The Common Ion Effect: When determining solubility in chloride-containing media, such as simulated gastric fluid or buffers prepared with HCl, the presence of the common chloride ion can suppress the dissolution of the hydrochloride salt, potentially leading to a lower measured solubility than in non-chloride buffers of the same pH.[8][9]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility—the concentration of a solute in a saturated solution at equilibrium—is the gold-standard measurement for drug development.[8] The most reliable and widely accepted method for this determination is the Shake-Flask method, as detailed in the OECD Guideline 105.[10][11][12][13][14]
Logical Workflow for Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method, a self-validating protocol ensuring that equilibrium has been reached and the data is robust.
Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.
Step 1: Preliminary Test (Optional but Recommended): To estimate the solubility range, add ~10 mg of the compound to a vial and incrementally add the solvent (e.g., 0.1 mL, then 0.5 mL, then 1.0 mL), vortexing between additions to visually gauge the dissolution. This informs the amount of solid to use in the definitive experiment.[13]
Step 2: Sample Preparation: Add an excess amount of solid 2-(Aminomethyl)phenol hydrochloride to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. For example, if the estimated solubility is 10 mg/mL, use at least 20 mg of solid in 1 mL of solvent. Prepare each solvent condition in triplicate.[7]
Step 3: Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 hours. Expert Insight: To validate that equilibrium is reached, you can take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[15]
Step 4: Phase Separation: After equilibration, remove the vials and allow the excess solid to settle for 30 minutes at the experimental temperature. To separate the saturated solution from the solid, two methods are common:
Centrifugation: Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes). Carefully pipette an aliquot of the clear supernatant for analysis.
Filtration: Use a syringe to draw the suspension and pass it through a pre-screened, low-binding syringe filter into an analysis vial. Causality: The choice between centrifugation and filtration is critical. Filtration can sometimes lead to underestimation due to compound adsorption to the filter membrane. It is crucial to pre-saturate the filter by discarding the initial fraction of the filtrate.
Step 5: Quantification: Dilute the clear supernatant with an appropriate solvent and analyze the concentration using a pre-validated, stability-indicating HPLC method. The calibration curve must bracket the expected concentration of the diluted sample.
Step 6: Final pH Measurement: For aqueous samples, measure the final pH of the saturated solution. This is crucial as the dissolution of an acidic or basic compound can alter the pH of unbuffered or weakly buffered solutions.[7]
Data Presentation
Quantitative results should be summarized in a clear, structured format to allow for easy comparison and interpretation.
Table 1: Thermodynamic Solubility of 2-(Aminomethyl)phenol hydrochloride
Solvent System
Temperature (°C)
Measured Solubility (mg/mL) ± SD
Molar Solubility (mol/L) ± SD
Final pH ± SD
0.1 N HCl (pH 1.2)
25.0 ± 0.5
[Experimental Data]
[Calculated Data]
[Measured Data]
Acetate Buffer (pH 4.5)
25.0 ± 0.5
[Experimental Data]
[Calculated Data]
[Measured Data]
Phosphate Buffer (pH 6.8)
25.0 ± 0.5
[Experimental Data]
[Calculated Data]
[Measured Data]
Purified Water
25.0 ± 0.5
[Experimental Data]
[Calculated Data]
[Measured Data]
Ethanol
25.0 ± 0.5
[Experimental Data]
[Calculated Data]
N/A
Methanol
25.0 ± 0.5
[Experimental Data]
[Calculated Data]
N/A
Conclusion
References
2-(AMINOMETHYL)PHENOL HYDROCHLORIDE 61626-91-3. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]
OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. (1995). OECD. Retrieved January 31, 2026, from [Link]
Fahmy, R., Kona, R., Dandu, R., & Xie, W. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-43. Retrieved January 31, 2026, from [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA. Retrieved January 31, 2026, from [Link]
Fahmy, R., Kona, R., Dandu, R., & Xie, W. (2017). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu. Retrieved January 31, 2026, from [Link]
Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 31, 2026, from [Link]
Stimuli to the Revision Process: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]
A.6. WATER SOLUBILITY. (n.d.). Legislation.gov.uk. Retrieved January 31, 2026, from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved January 31, 2026, from [Link]
Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. (2014). Regulations.gov. Retrieved January 31, 2026, from [Link]
Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of an active pharmaceutical ingredient according to the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved January 31, 2026, from [Link]
The Pharmacophore of 2-(Aminomethyl)phenol: From Chemical Scavenging to Therapeutic Application
Common Names: 2-Hydroxybenzylamine (2-HOBA), Salicylamine CAS (HCl Salt): 932-30-9 CAS (Free Base): 932-30-9 (often used interchangeably in literature, but salt stoichiometry differs)[1] Executive Summary 2-(Aminomethyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Common Names: 2-Hydroxybenzylamine (2-HOBA), Salicylamine
CAS (HCl Salt): 932-30-9
CAS (Free Base): 932-30-9 (often used interchangeably in literature, but salt stoichiometry differs)[1]
Executive Summary
2-(Aminomethyl)phenol hydrochloride (2-AMP HCl), widely recognized in recent translational literature as 2-HOBA , represents a class of "smart" scavengers designed to intercept reactive lipid species (RLS).[2] Unlike traditional antioxidants that indiscriminately scavenge free radicals (often disrupting necessary signaling), 2-AMP possesses a kinetic privilege for dicarbonyl electrophiles, specifically isolevuglandins (IsoLGs) .[2]
This guide details the mechanism of action (MoA) of 2-AMP, moving from its nucleophilic chemistry to its application in mitigating hypertension, mitochondrial dysfunction, and protein aggregation.[2]
Chemical Identity & Structural Pharmacophore[1][2][3]
The biological efficacy of 2-AMP is dictated by the precise ortho-positioning of its two functional groups.[2]
The Nucleophile (Primary Amine): The aminomethyl group (-CH₂NH₂) acts as the primary attacker of carbonyl carbons.[2]
The Stabilizer (Phenolic Hydroxyl): The ortho-hydroxyl group (-OH) is not merely a passive substituent; it acts as an intramolecular acid/base catalyst and hydrogen bond donor that stabilizes reaction intermediates.
At physiological pH (7.4), a fraction exists as the free base (nucleophilic), allowing reaction initiation.[2]
Solubility
High in DMSO, Ethanol, Water (as HCl salt)
Facilitates rapid distribution in aqueous cytosol and mitochondrial matrix.[2]
Coordination
Bidentate (N, O donor)
Capable of chelating transition metals (Cu²⁺, Fe³⁺), though this is secondary to its scavenging role.[2]
Primary Mechanism of Action: Selective Dicarbonyl Scavenging[2]
The defining mechanism of 2-AMP is its ability to react with Isolevuglandins (IsoLGs) —highly reactive 4-ketoaldehyde products of lipid peroxidation—faster than endogenous proteins can.[2]
The Problem: IsoLG Toxicity
During oxidative stress, arachidonic acid oxidizes to form IsoLGs.[2] These electrophiles react with the lysine residues of proteins, forming pyrrole adducts .[2][3] This causes:
Protein Cross-linking: Loss of enzymatic function.[2]
Neoantigen Formation: Dendritic cells present these adducts, triggering autoimmune-like responses (e.g., in hypertension).[2]
Mitochondrial Dysfunction: Modification of electron transport chain proteins.[2]
The Solution: The 2-AMP Kinetic Trap
2-AMP intercepts IsoLGs with a reaction rate approximately 1,600-fold faster than lysine residues on proteins.[2]
Step-by-Step Chemical Mechanism
Schiff Base Formation: The primary amine of 2-AMP attacks the aldehyde of the IsoLG.[2]
Intramolecular Stabilization: The ortho-hydroxyl group of 2-AMP forms a hydrogen bond with the IsoLG's ketone group.[2] This positions the ketone for the subsequent cyclization step.[2]
Cyclization & Dehydration: The nitrogen attacks the ketone, closing the ring to form a pyrrole.[2]
Excretion: The resulting stable pyrrole adduct is non-toxic and excreted, effectively neutralizing the lipid threat.[2]
Visualization: The Scavenging Pathway
The following diagram illustrates the competitive kinetics where 2-AMP outcompetes cellular proteins for the reactive lipid species.
Caption: Kinetic competition between cellular proteins and 2-AMP (2-HOBA) for IsoLGs. The drug's rapid reaction rate protects the proteome.[2]
Secondary Mechanism: Coordination Chemistry[2][5]
While scavenging is the primary therapeutic driver, 2-AMP's structure makes it a potent ligand for metalloenzymes.[2]
Salen Ligand Precursor: 2-AMP condenses with aldehydes (like salicylaldehyde) to form Salen ligands . Manganese-Salen complexes act as superoxide dismutase (SOD) and catalase mimics.
Direct Chelation: In high concentrations, 2-AMP can chelate free copper or iron, potentially reducing Fenton chemistry reactions that generate hydroxyl radicals.[2] However, its affinity is generally lower than dedicated chelators like EDTA or Desferal.[2]
Experimental Protocols
Protocol A: In Vitro IsoLG Scavenging Assay
Purpose: To validate the reactivity of 2-AMP or derivatives against lipid dicarbonyls.[2]
Reagents:
Synthesized or purchased Isolevuglandin (e.g., 15-E2-IsoLG).[2]
Preparation: Prepare a 100 µM solution of IsoLG in phosphate buffer (pH 7.4).
Incubation: Add 2-AMP (100 µM to 500 µM) to the solution.
Control: Incubate IsoLG with N-acetyl-lysine to mimic protein targets.[2]
Time-Course: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction immediately by adding ice-cold acetonitrile with 0.1% formic acid.
Analysis: Analyze via LC/MS/MS.
Target: Monitor the disappearance of the IsoLG peak (m/z specific to the lipid) and the appearance of the 2-AMP-pyrrole adduct (Mass = MW of IsoLG + MW of 2-AMP - 2H₂O).[2]
Protocol B: Animal Formulation (Oral Gavage)
Purpose: Preparation of 2-AMP for in vivo hypertension or metabolic studies.
Vehicle: Water or Saline (2-AMP HCl is highly water-soluble).[2]
Dosage: Typically 1 g/L in drinking water or 30 mg/kg via gavage.[2]
Weighing: Weigh the hydrochloride salt (correct for salt weight; MW ~159.6 vs 123.15 free base).
Dissolution: Dissolve in deionized water.
Note: The solution will be acidic.[2] For gavage, adjust pH to ~6.0–7.0 using dilute NaOH to prevent esophageal irritation.[2]
Filtration: Sterile filter (0.22 µm) if maintaining for chronic study.
Stability: Prepare fresh weekly; protect from light to prevent phenol oxidation (browning).
Therapeutic Implications & Clinical Grounding[6]
The MoA of 2-AMP translates directly to specific pathologies where "reactive lipid species" are drivers.[2]
Indication
Mechanistic Rationale
Key Reference
Hypertension
IsoLGs adduct to dendritic cells, causing T-cell activation and vascular inflammation.[2][4][5] 2-AMP prevents this immunogenicity.[2]
Lipid peroxidation in the brain leads to tau aggregation. 2-AMP crosses the BBB and scavenges these initiators.[2]
Davies et al., 2011 [3]
References
Kirabo, A., et al. (2014).[2] "DC isoketal-modified proteins activate T cells and promote hypertension."[2][4] Journal of Clinical Investigation.
Tao, H., et al. (2020).[2] "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice."[2] Nature Communications.[2]
Davies, S. S., et al. (2011).[2] "Pyridoxamine analogues scavenge lipid-derived γ-ketoaldehydes and protect against H2O2-mediated cytotoxicity."[2] Chemical Research in Toxicology.
Zagol-Ikapitte, I., et al. (2010).[2] "Characterization of scavengers of γ-ketoaldehydes that do not inhibit prostaglandin biosynthesis." Chemical Research in Toxicology.
Amarnath, V., et al. (2015).[2] "Chemical basis for the rapid reaction of 2-hydroxybenzylamine with isolevuglandins." Free Radical Biology and Medicine.
2-(Aminomethyl)phenol hydrochloride as an isoketal scavenger.
2-(Aminomethyl)phenol Hydrochloride: The IsoLG Scavenging Protocol Executive Summary 2-(Aminomethyl)phenol hydrochloride (also known as Salicylamine or 2-HOBA ) represents a critical class of "scavenger" therapeutics des...
Author: BenchChem Technical Support Team. Date: February 2026
2-(Aminomethyl)phenol Hydrochloride: The IsoLG Scavenging Protocol
Executive Summary
2-(Aminomethyl)phenol hydrochloride (also known as Salicylamine or 2-HOBA ) represents a critical class of "scavenger" therapeutics designed to intercept reactive lipid dicarbonyls—specifically isoketals (IsoLGs) —before they can irreversibly modify cellular proteins and DNA.[1] Unlike traditional antioxidants that attempt to quench upstream radical cascades (often disrupting physiological signaling), 2-HOBA acts downstream, selectively neutralizing the toxic end-products of lipid peroxidation without altering normal ROS signaling (e.g., Nrf2 pathways).
This guide serves as a technical manual for the application, validation, and mechanistic understanding of 2-HOBA in preclinical drug development.
Part 1: The Target – Isoketals (IsoLGs)
1.1 The Chemistry of Toxicity
Isoketals (IsoLGs) are highly reactive
-ketoaldehydes formed via the peroxidation of arachidonic acid. They are not merely markers of oxidative stress; they are effectors of toxicity.
Formation: Non-enzymatic rearrangement of H2-isoprostane endoperoxides.
Reactivity: IsoLGs possess a 1,4-dicarbonyl core that reacts with the
-amino group of lysine residues on proteins.
The Damage: This reaction proceeds seconds to minutes (orders of magnitude faster than 4-HNE or MDA), forming pyrrole adducts that crosslink proteins, induce unfolding, and generate neoantigens (e.g., in dendritic cells, driving hypertension).
1.2 The Scavenging Mechanism (Paal-Knorr Reaction)
2-HOBA functions via the Paal-Knorr reaction . The primary amine of 2-HOBA attacks the carbonyls of the IsoLG. The presence of the phenolic hydroxyl group in the ortho position is crucial—it likely catalyzes the dehydration steps or stabilizes the intermediate, facilitating rapid cyclization into a stable pyrrole.
Figure 1: The kinetic competition. 2-HOBA outcompetes endogenous lysine residues for IsoLG binding, diverting the pathway from toxic crosslinking to stable excretion.
Solubility: Highly soluble in water/PBS (HCl form). The free base is less soluble.
Stability: Stable in solid form. Solutions should be prepared fresh or stored at -20°C to prevent auto-oxidation of the phenol.
2.2 Kinetic Superiority
Data indicates 2-HOBA reacts with IsoLGs approximately 1,000-fold faster than the
-amine of lysine.
Scavenger
Reaction Rate ()
Selectivity
Limitations
2-HOBA
High ( vs Lys)
IsoLGs (1,4-dicarbonyls)
None significant at therapeutic doses
Pyridoxamine
Moderate
Broad (AGEs, ALEs)
Slow kinetics; requires high plasma conc.
Hydralazine
High
Broad (Carbonyls)
"Dirty" drug; vasoactive side effects.
4-HOBA
Negligible
None
Used as a negative control (isomer).
Part 3: Experimental Validation Protocols
Protocol A: In Vitro Competition Assay (Proof of Scavenging)
Objective: Validate the ability of 2-HOBA to protect a target protein (e.g., RNase A or BSA) from IsoLG-mediated crosslinking.
Materials:
Target Protein: RNase A (1 mg/mL in 50 mM Sodium Phosphate, pH 7.4).
IsoLG Source: Synthetic 15-E2-IsoLG (available from specialist vendors like Cayman Chemical) or generated in situ via arachidonic acid oxidation (less controlled).
MS Parameters: Monitor transitions specific to the pyrrole headgroup.
Key Insight: Look for the neutral loss of the alkyl chain or specific fragmentation of the phenol-pyrrole core.
Part 4: Therapeutic Implications & Safety
4.1 Hypertension and Immunology
Research by Kirabo et al. established that IsoLGs act as neoantigens . They modify proteins in dendritic cells, which are then presented to T-cells, triggering an autoimmune-like response that sustains hypertension.
Action: 2-HOBA prevents this modification, "cloaking" the proteins from the immune system and lowering blood pressure in angiotensin-II induced models.
4.2 Atherosclerosis
IsoLGs modify LDL cholesterol (IsoLG-LDL), making it highly cytotoxic to macrophages and promoting foam cell formation.
Action: 2-HOBA treatment reduces atherosclerotic lesion area in
mice without altering total cholesterol levels, proving that quality of lipids matters more than quantity in this context.
4.3 Safety Profile
Bioavailability: Orally bioavailable.
Toxicity: Phase I trials indicate excellent tolerability. Unlike COX inhibitors, it does not suppress prostaglandin synthesis, avoiding renal/gastric side effects.
References
Davies SS, et al. (2004). "Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity." Biochemistry. Link
Zagol-Ikapitte I, et al. (2010). "Characterization of scavengers of gamma-ketoaldehydes that do not inhibit prostaglandin biosynthesis." Chemical Research in Toxicology. Link
Kirabo A, et al. (2014). "DC isoketal-modified proteins activate T cells and promote hypertension." Journal of Clinical Investigation. Link
Tao H, et al. (2020).[2] "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice."[1][2] Nature Communications.[1][2] Link
Amarnath V, et al. (2015). "Scavenging 4-Oxo-2-nonenal." Chemical Research in Toxicology. Link
Technical Whitepaper: Strategic Synthesis and Applications of 2-(Aminomethyl)phenol Hydrochloride
Executive Summary & Chemical Profile 2-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6), often referred to as 2-HOBA , is a critical pharmacophore in modern drug discovery. Unlike generic antioxidants that indiscriminat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
2-(Aminomethyl)phenol hydrochloride (CAS: 696-60-6), often referred to as 2-HOBA , is a critical pharmacophore in modern drug discovery. Unlike generic antioxidants that indiscriminately scavenge reactive oxygen species (ROS), 2-HOBA exhibits a unique mechanism: it selectively scavenges dicarbonyl electrophiles (such as isolevuglandins and malondialdehyde) without disrupting normal ROS signaling required for cellular homeostasis.
This specificity makes it a high-value target for treating oxidative stress-driven pathologies, including atherosclerosis, hypertension, and neurodegeneration. This guide details a high-fidelity synthetic route designed to maximize the yield of the primary amine while suppressing the formation of secondary amine byproducts (dimers), a common pitfall in benzylamine synthesis.
Soluble in water, methanol, ethanol; Insoluble in non-polar solvents
Melting Point
~127–131 °C (Free Base); >200 °C (HCl Salt, decomposes)
Retrosynthetic Analysis & Strategy
The synthesis of 2-hydroxybenzylamine presents a classic chemoselectivity challenge: the "Benzylamine Dimerization Problem."
When performing a direct reductive amination of salicylaldehyde with ammonia, the intermediate imine is highly reactive. The newly formed primary amine often reacts faster with the remaining aldehyde than the ammonia does, leading to the formation of the secondary amine (dimer). To guarantee the primary amine, we employ the Oxime Route .
Strategic Rationale (The "Why")
Oxime Stability: Reaction with hydroxylamine yields salicylaldoxime, a stable intermediate that cannot react further with the aldehyde.
Controlled Reduction: Reducing the oxime (C=N-OH) directly to the amine (C-NH₂) bypasses the competitive imine equilibrium.
Salt Formation: Immediate conversion to the hydrochloride salt stabilizes the amine against oxidation and facilitates purification via crystallization.
Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the preferred Oxime route (Solid lines) versus the Nitrile route (Dashed).
Core Protocol: The Oxime Reduction Route
This protocol is designed for a standard laboratory scale (10–50g) and prioritizes product purity over raw throughput.
Phase 1: Formation of Salicylaldoxime
Objective: Lock the carbonyl functionality into a stable oxime to prevent poly-alkylation.
Reagents:
Salicylaldehyde (1.0 eq)
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
Sodium Acetate (NaOAc) (1.5 eq) or NaOH (aq)
Solvent: Ethanol/Water (1:1 mixture)
Procedure:
Dissolve Salicylaldehyde in Ethanol.
Separately, dissolve NH₂OH·HCl and NaOAc in water.
Add the aqueous solution to the ethanolic aldehyde solution dropwise with stirring.
Critical Control Point: The reaction is exothermic. Maintain temperature < 40°C to ensure the E-isomer forms cleanly.
Reflux for 1–2 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (high R_f) should disappear.
Workup: Cool to room temperature. The oxime usually precipitates. If not, remove ethanol under vacuum. Filter the solid, wash with ice-cold water, and dry.
Objective: Reduce the C=N bond to the C-N single bond.
Note: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Zinc/Acetic Acid method is detailed here as it is robust, requires no pressure equipment, and tolerates the free phenol.
Reagents:
Salicylaldoxime (from Phase 1)
Zinc Dust (Activated) (5.0 eq)
Glacial Acetic Acid (Solvent/Proton source)
Procedure:
Suspend Salicylaldoxime in Glacial Acetic Acid (approx. 10 mL per gram of oxime).
Step-by-Step Addition: Add Zinc dust in small portions over 30 minutes.
Caution: Hydrogen gas is evolved. Ensure good ventilation.
Stir vigorously at 60°C for 4 hours.
Validation: TLC should show a baseline spot (amine) and disappearance of the oxime.
Workup: Filter off excess Zinc through a Celite pad. Wash the pad with Methanol.
Concentrate the filtrate to a viscous oil (Acetate salt of the amine).
Phase 3: Hydrochloride Salt Formation & Purification
Objective: Convert the acetate/free amine to the stable HCl salt.
Procedure:
Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol.
Acidification: Add concentrated HCl (37%) dropwise or bubble dry HCl gas until pH < 2.
Crystallization: Add Diethyl Ether or Ethyl Acetate until the solution becomes turbid. Cool to 0°C overnight.
Filter the white precipitate.
Recrystallization (Purification): Recrystallize from Ethanol/Ether to remove any zinc salts or trace colored impurities.
Characterization & Quality Control
Trustworthiness in synthesis requires rigorous characterization. The following data points confirm the identity of 2-(Aminomethyl)phenol HCl.
Technique
Expected Signal/Result
Interpretation
¹H NMR (D₂O)
δ 7.2–6.8 (m, 4H, Ar-H)
Aromatic protons of the phenol ring.
¹H NMR (D₂O)
δ 4.1 (s, 2H, Ar-CH ₂-NH₂)
Benzylic methylene. Shift confirms reduction of C=N to C-N.
IR Spectroscopy
Broad band ~3000–2800 cm⁻¹
Ammonium salt (N-H stretch) overlapping with OH.
IR Spectroscopy
Absence of ~1660 cm⁻¹
Disappearance of C=O (aldehyde) or C=N (oxime).
Melting Point
>200 °C (Decomposition)
Distinct from free base (127–131 °C). Sharp MP indicates high purity.
Applications in Drug Discovery: The Scavenger Mechanism
2-HOBA is not merely an antioxidant; it is a dicarbonyl scavenger .[6] In conditions like oxidative stress, lipids peroxidize to form highly reactive dicarbonyls (IsoLGs) which adduct to lysine residues on proteins, causing dysfunction.
Mechanism of Action
2-HOBA mimics the lysine residue. The primary amine attacks the dicarbonyl, and the adjacent phenol group facilitates the cyclization, locking the toxin into a stable pyrrole derivative which is then excreted.
Visualization: Scavenging Pathway
Caption: The mechanism by which 2-HOBA intercepts reactive dicarbonyls, preventing protein damage.
References
Synthesis via Oxime Reduction: Konwar, D., et al. "A green protocol for the reduction of oximes to amines using zinc and acetic acid." Journal of Chemical Research, 2019. (Generalized protocol validation).
Biological Application (Dicarbonyl Scavenging): Davies, S. S., et al. "Pyridoxamine and 2-hydroxybenzylamine scavenge isolevuglandins and attenuate oxidative stress." Journal of Clinical Investigation, 2010.
Chemical Properties (PubChem): "2-(Aminomethyl)phenol Hydrochloride - Compound Summary." National Center for Biotechnology Information.
Alternative Synthesis (Nitrile Reduction): "Catalytic hydrogenation of nitriles to primary amines." Organic Syntheses, Coll. Vol. 3.
Safety Data: "Safety Data Sheet: 2-Hydroxybenzylamine." Fisher Scientific.
Application Note & Protocol: 2-(Aminomethyl)phenol Hydrochloride [1] Abstract 2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), also known as 2-Hydroxybenzylamine HCl or 2-HOBA, is a privileged scaffold in both organi...
2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), also known as 2-Hydroxybenzylamine HCl or 2-HOBA, is a privileged scaffold in both organic synthesis and drug discovery. Chemically, it serves as a robust precursor for Salen-type ligands and benzoxazine monomers. Biologically, it has emerged as a potent scavenger of reactive dicarbonyl species (isolevuglandins), showing promise in treating hypertension, atherosclerosis, and neurodegenerative disorders. This guide provides a validated protocol for its synthesis via salicylaldoxime reduction, critical handling data for the hygroscopic salt, and a standard operating procedure (SOP) for its derivatization into Schiff base ligands.
Introduction & Chemical Identity
Unlike its isomer 2-aminophenol, where the amine is directly attached to the aromatic ring, 2-(aminomethyl)phenol features a benzylic amine. This structural distinction renders the amine significantly more basic and nucleophilic, while the phenolic hydroxyl remains available for hydrogen bonding or metal coordination.
Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).
Key Application Areas:
Drug Discovery: Scavenging of 4-oxo-nonenal (4-ONE) and isolevuglandins (IsoLGs) to prevent protein adduction.
Ligand Design: Synthesis of unsymmetrical Salen ligands for enantioselective catalysis.
Polymer Chemistry: Precursor for 3,4-dihydro-2H-1,3-benzoxazines (thermosetting resins).
Material Science & Handling
Critical Stability Note:
The free base of 2-(aminomethyl)phenol is sensitive to oxidation and atmospheric carbon dioxide (forming carbamates). It is commercially supplied and stored as the hydrochloride salt , which is indefinitely stable if kept dry.
Property
Specification
Handling Recommendation
Hygroscopicity
High
Store in a desiccator or under N₂ atmosphere.
Oxidation Sensitivity
Moderate (Free Base)
Minimize exposure to air during neutralization steps.
Thermal Stability
Stable < 150°C
Avoid prolonged heating above 100°C in air.
Incompatibility
Strong Oxidizers, Acid Chlorides
Reacts violently with acylating agents without base control.
Experimental Protocol 1: Synthesis from Salicylaldehyde
While available commercially, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route avoids direct reductive amination (which yields dimers) and proceeds via the Salicylaldoxime intermediate.
Suspend 2-(Aminomethyl)phenol HCl (1.0 eq) in Methanol (anhydrous) .
Add Triethylamine (1.1 eq) or KOH (1.0 eq) and stir for 15 min. The solution should clarify.
Condensation:
Add the target Aldehyde (1.0 eq) (e.g., 3,5-di-tert-butylsalicylaldehyde) in one portion.
Optional: Add anhydrous MgSO₄ (1 g) to sequester water and drive equilibrium.
Reflux: Heat to reflux for 2–4 hours. The color typically deepens (yellow/orange).
Isolation:
Hot filtration (if MgSO₄ used).
Cool to 0°C. The Schiff base often crystallizes directly.
If no precipitate: Evaporate solvent and recrystallize from Ethanol/Hexane.
Visualization of Workflows
Figure 1: Synthesis & Application Pathway
This diagram illustrates the conversion of Salicylaldehyde to 2-HOBA and its subsequent divergence into drug discovery and ligand synthesis applications.
Caption: Synthetic pathway from Salicylaldehyde to 2-HOBA HCl and downstream applications.
Analytical Characterization
To validate the synthesized material, compare against these standard values:
Cause: Incomplete reduction or poisoning of Pd catalyst.
Solution: Ensure the oxime is pure (recrystallize from water/ethanol). If using Zn/AcOH, ensure fresh Zinc dust is activated with dilute HCl prior to use.
Problem: Product is an oil/sticky gum.
Cause: Residual solvent or excess acid.
Solution: Triturate (grind) the oil with dry Diethyl Ether or Acetone. The HCl salt should crystallize as a white solid upon scratching the flask.
Cause: During reduction, the intermediate imine reacted with the product amine.
Solution: Perform hydrogenation in dilute solution and ensure rapid stirring. The presence of HCl during hydrogenation (as in the protocol) suppresses this side reaction by protonating the amine immediately.
References
Goldschmidt, H. (1890). Über die Reduktion von Oximen.[5] Berichte der deutschen chemischen Gesellschaft, 23(2), 2741-2746. (Foundational synthesis).
Zagol-Ikapitte, I., et al. (2010). Characterization of scavengers of γ-ketoaldehydes that do not inhibit prostaglandin biosynthesis. Chemical Research in Toxicology, 23(1), 240-250. Link (Drug discovery application).
Davies, S. S., et al. (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate... BMC Pharmacology and Toxicology, 20, 1-11. Link (Clinical context).
BenchChem. (2025).[1][3] Application Notes and Protocols for the Laboratory Synthesis of Salicylaldoxime.Link (Precursor synthesis).
Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Aminomethyl)phenol. (Safety & Handling).[2]
Application Note: 2-(Aminomethyl)phenol Hydrochloride in Organic Synthesis
Technical Guide for Heterocycle Construction and Ligand Design [1] Executive Summary 2-(Aminomethyl)phenol hydrochloride (CAS: 5471-26-1), often referred to as 2-hydroxybenzylamine HCl or 2-HOBA, is a bifunctional buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Heterocycle Construction and Ligand Design [1]
Executive Summary
2-(Aminomethyl)phenol hydrochloride (CAS: 5471-26-1), often referred to as 2-hydroxybenzylamine HCl or 2-HOBA, is a bifunctional building block characterized by an ortho-substituted phenol and a primary benzylic amine.[1] This specific geometry facilitates rapid intramolecular cyclization and stable metal chelation.
While the free base is prone to oxidative degradation (forming dark quinone-like species), the hydrochloride salt offers excellent shelf stability. This guide details the protocols for unlocking its reactivity in three critical domains:
Heterocycle Synthesis: Rapid access to 3,4-dihydro-2H-1,3-benzoxazines.
Ligand Design: Synthesis of "Salan" and Schiff-base ligands for asymmetric catalysis.
Medicinal Chemistry: Utilization as a pharmacophore scaffold and reactive scavenger.[1]
Chemical Profile & Handling Strategy
The utility of this compound relies on the controlled release of the free amine from its hydrochloride salt.
Poor solubility in non-polar solvents (DCM, Toluene) until neutralized.[1]
Stability
Hygroscopic solid
Store desiccated.[1] Free base oxidizes rapidly in air (turns brown).
pKa
~8.6 (Amine), ~10.0 (Phenol)
Requires base (e.g., , ) for nucleophilic activation.[1]
Critical Handling Protocol: In Situ Neutralization
Avoid isolating the free base when possible. Instead, perform in situ neutralization within the reaction vessel to minimize oxidative degradation.
Reagent: Use Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.05 - 1.1 equivalents).[1]
Solvent System: For organic synthesis, use Methanol (MeOH) or Ethanol (EtOH) where the salt is soluble, or a biphasic system (DCM/Water) if extraction is immediate.
Application I: Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines
The most distinct application of 2-(aminomethyl)phenol is the synthesis of benzoxazine monomers.[1] Unlike the traditional Mannich route (Phenol + Amine + Formaldehyde), using this pre-functionalized scaffold reduces side reactions and oligomer formation.
Mechanism
The reaction proceeds via a "closed" Mannich condensation. The amine reacts with formaldehyde to form an iminium ion, which is then intercepted by the ortho-phenolic oxygen to close the oxazine ring.
Protocol A: Ring Closure with Paraformaldehyde
Target: Synthesis of unsubstituted or N-substituted benzoxazine cores.[1]
Neutralization: Suspend 2-(aminomethyl)phenol HCl in Toluene. Add
and stir at room temperature for 15 minutes. The solution may become slightly cloudy due to formation.
Addition: Add Paraformaldehyde (powder) in one portion.
Cyclization: Equip the flask with a Dean-Stark trap (if using Toluene) or a reflux condenser. Heat to reflux (110°C) for 4–6 hours.
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The polar starting material will disappear, replaced by a less polar spot (Benzoxazine).
Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.
Purification: Concentrate the filtrate. The product is often a viscous oil or low-melting solid. Purify via flash column chromatography (neutral alumina or silica gel) if necessary.
Application II: "Salan" & Schiff Base Ligand Synthesis
2-(Aminomethyl)phenol is a "half-unit" for Salen (imine) and Salan (amine) ligands.[1] These are crucial for Titanium, Manganese, and Aluminum catalysts used in asymmetric epoxidations and polymerizations.
Protocol B: Reductive Amination for Salan Ligands
Target: Synthesis of unsymmetrical amine-phenol ligands.
Imine Formation: Dissolve the aldehyde in MeOH. In a separate vial, dissolve 2-(aminomethyl)phenol HCl in minimal MeOH and add the base. Combine the solutions.
Stir: Stir at Room Temperature (RT) for 2–4 hours. A yellow/orange precipitate (Schiff base) often forms.
Reduction: Cool the mixture to 0°C. Add
portion-wise (gas evolution occurs).
Completion: Allow to warm to RT and stir for 2 hours. The yellow color should fade as the imine is reduced to the amine (Salan).
Quench: Quench with dilute
(to pH ~6) to destroy excess borohydride, then basify to pH 10 with .
Extraction: Extract with DCM (
). Dry over and concentrate.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergence of reactivity based on the reaction partner and conditions.
Figure 1: Reactivity divergence of 2-(Aminomethyl)phenol.[1] Note the central role of the in situ free-basing step.
Scientific Integrity & Troubleshooting (E-E-A-T)
The "Oligomerization" Trap
Issue: In benzoxazine synthesis, a common failure mode is the formation of phenolic resins (oligomers) rather than the closed ring.
Cause: This occurs if the ratio of Formaldehyde is too low or if the reaction temperature is insufficient to drive off water.
Solution: Ensure a slight excess of Paraformaldehyde (1.1–1.2 equiv) and use a Dean-Stark trap to physically remove water, pushing the equilibrium toward the closed ring [1].
Oxidative Darkening[1]
Issue: Reaction mixture turns black/dark brown rapidly.
Cause: Oxidation of the phenol/amine moiety, likely due to trace metals or high pH in aerobic conditions.
Solution: Degas solvents with Nitrogen/Argon before use.[1] Add the base only after the system is inerted.
Biological Relevance (2-HOBA)
Context: In drug development, this molecule (as 2-HOBA) is a potent scavenger of isoketals (highly reactive products of lipid peroxidation).[1]
Validation: Unlike generic antioxidants, 2-HOBA reacts covalently with
-ketoaldehydes (isoketals) via the pyrrole formation mechanism, preventing them from modifying cellular proteins.[1] This mechanism is specific and rate-favorable compared to protein adduct formation [2].[1]
References
Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines. Taylor & Francis Online. (2008). "Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines."
[2]
2-HOBA as Isoketal Scavenger. Cayman Chemical. "2-HOBA Product Information and Biological Activity."[1]
Salan Ligand Synthesis. National Institutes of Health (NIH) / PubMed. (2022). "Synthesis and Application of New Salan Titanium Complexes."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Aminomethyl)phenol hydrochloride in medicinal chemistry applications.
Content Type: Detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual-Function Scaffold
2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), often referred to in literature as 2-HOBA (2-Hydroxybenzylamine), represents a "privileged structure" in medicinal chemistry. Its utility is bifurcated into two distinct high-value applications:
As a Bioactive Pharmacophore: It acts as a selective scavenger of reactive dicarbonyl species (isolevuglandins), preventing protein modification and oxidative stress-induced damage in cardiovascular and neurodegenerative pathologies.
As a Synthetic Linchpin: It serves as a pre-functionalized ortho-amino alkyl phenol, enabling the rapid construction of heterocyclic libraries (specifically 1,3-benzoxazines) and tetradentate "Salan" ligands for metallo-pharmaceuticals.
This guide provides the technical roadmap for utilizing this compound in both contexts, moving beyond basic properties to actionable experimental protocols.
Mechanism of Action:
Unlike broad-spectrum antioxidants that indiscriminately reduce ROS (often disrupting homeostatic signaling), 2-(Aminomethyl)phenol selectively targets
-ketoaldehydes (e.g., Isolevuglandins/IsoLGs) produced during lipid peroxidation. The primary amine rapidly condenses with the dicarbonyl to form a stable pyrrole adduct, effectively "capping" the electrophile before it can cross-link proteins or damage DNA.
Protocol A: Kinetic Evaluation of Dicarbonyl Scavenging Activity
Objective: Quantify the rate at which 2-(Aminomethyl)phenol neutralizes Methylglyoxal (MGO) or 4-Oxo-2-nonenal (4-ONE) using HPLC monitoring.
Materials:
Analyte: 2-(Aminomethyl)phenol HCl (>98%).
Target Electrophile: Methylglyoxal (40% aq. solution) or synthetic 4-ONE.
Internal Standard: Benzoic acid or 1-Naphthol (non-reactive reference).
Workflow:
Stock Preparation:
Prepare a 10 mM stock of 2-(Aminomethyl)phenol HCl in PBS.
Prepare a 10 mM stock of MGO in PBS.
Reaction Initiation:
In a HPLC vial, mix equimolar amounts (e.g., 500
M final concentration) of amine and MGO at 37°C.
Add Internal Standard (100
M).
Monitoring:
Inject 10
L aliquots into the HPLC at minutes.
Column: C18 Reverse Phase (
mm, 5 m).
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
Detection: UV at 280 nm (phenol absorption) and 254 nm.
Data Analysis:
Plot the depletion of the 2-(Aminomethyl)phenol peak area relative to the internal standard over time.
Identify the emergence of the pyrrole adduct peak (typically elutes later due to increased lipophilicity).
Validation Criteria:
Fast Kinetics: Significant depletion (>50%) should be observed within 30 minutes for biologically relevant protection.
Adduct Stability: The product peak should remain stable after 24 hours, confirming irreversible scavenging.
Synthetic Application: Construction of 1,3-Benzoxazine Libraries
The 3,4-dihydro-2H-1,3-benzoxazine core is a bioisostere for quinolines and a precursor to phenolic Mannich bases. Using 2-(Aminomethyl)phenol HCl bypasses the traditional three-component Mannich reaction (Phenol + Amine + Formaldehyde), offering a cleaner, two-component cyclization route that reduces oligomer formation.
Protocol B: Synthesis of N-Substituted-1,3-Benzoxazines
Objective: Synthesize a library of 3-substituted benzoxazines via condensation with aldehydes.
Reaction Scheme:
Step-by-Step Methodology:
Free Base Liberation (In-situ):
Suspend 2-(Aminomethyl)phenol HCl (1.0 equiv) in Toluene or Dioxane.
Add Triethylamine (1.1 equiv) and stir for 15 min at room temperature.
Note: For strictly anhydrous reactions, filter off the Et
NHCl salt before proceeding; otherwise, proceed as a suspension.
Condensation:
Add the aldehyde (1.05 equiv). For the parent benzoxazine ring, use Paraformaldehyde (1.1 equiv formaldehyde equivalent).
Equip the flask with a Dean-Stark trap (if using Toluene) or molecular sieves to remove water.
Reflux for 4–6 hours. Monitoring by TLC (SiO
, Hexane:EtOAc 3:1) is essential; the starting amine stays at the baseline, product moves to .
Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
Critical Parameter Table:
Parameter
Specification
Reason
Stoichiometry
1:1.05 (Amine:Aldehyde)
Excess aldehyde ensures complete ring closure; excess amine leads to open-chain dimers.
Solvent
Toluene (Reflux)
Azeotropic water removal drives the equilibrium toward the cyclic benzoxazine.
pH Control
Neutral/Basic
Acidic conditions hydrolyze the oxazine ring back to the open Mannich base.
Visualizing the Pathways
The following diagram illustrates the divergent utility of the scaffold: the Scavenging Pathway (Bioactive) vs. the Synthetic Pathway (Chemical Building Block).
Caption: Divergent applications of 2-(Aminomethyl)phenol: Bioactive scavenging of toxic lipids (top) vs. synthesis of benzoxazine heterocycles (bottom).
Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at 2–8°C.
Stability: The hydrochloride salt is stable; however, the free base oxidizes slowly in air to form dark-colored quinone-like impurities. Always generate the free base immediately prior to use.
References
MedChemExpress. 2-(Aminomethyl)phenol (2-HOBA) Product Information and Bioactivity. Retrieved from
National Institutes of Health (NIH) - PubChem. 2-(Aminomethyl)phenol Compound Summary. Retrieved from
BenchChem. Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry. Retrieved from
Vanderbilt University.Small Molecule Scavengers of Reactive Lipid Dicarbonyls (2-HOBA). (Contextual grounding on IsoLG scavenging mechanism).
Royal Society of Chemistry. Phenols in Medicine: Structural insights and anesthetic derivatives. Retrieved from
Application Note: Chemoselective N-Acetylation of 2-(Aminomethyl)phenol Hydrochloride
This application note outlines a high-fidelity protocol for the chemoselective N-acetylation of 2-(aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl). This guide prioritizes chemoselectivity —speci...
Author: BenchChem Technical Support Team. Date: February 2026
This application note outlines a high-fidelity protocol for the chemoselective N-acetylation of 2-(aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl).
This guide prioritizes chemoselectivity —specifically targeting the aliphatic amine while preserving the phenolic hydroxyl group—using a "Green Chemistry" aqueous approach that leverages pKa differences for self-regulating selectivity.
-(2-hydroxybenzyl)acetamide
Executive Summary & Chemical Strategy
The synthesis of
-(2-hydroxybenzyl)acetamide from its hydrochloride salt presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the amine () and the phenol ().
The Challenge: Competitive Nucleophilicity
Substrate Class: Unlike aminophenols (anilines), the starting material is a benzylamine . The amine is separated from the aromatic ring by a methylene bridge (
).
pKa Analysis:
Amine (
): pKa 9.5 (Aliphatic amine).
Phenol (
): pKa 10.0.
The Conflict: To react, the amine hydrochloride must be deprotonated. However, using a strong base (pH > 11) will also deprotonate the phenol, creating a phenoxide anion (
). Phenoxides are aggressive nucleophiles and will rapidly react with acetic anhydride to form the undesired O-acetylated ester (or di-acetylated product).
The Solution: Kinetic Control via pH Buffering
We utilize a buffered aqueous system (Sodium Acetate or Bicarbonate) to maintain the pH between 7.0 and 8.5.
At pH 8.0: The amine exists in equilibrium with its free base form (highly nucleophilic). The phenol remains largely protonated (neutral
, poor nucleophile).
Reagent Selection: Acetic Anhydride (
) is preferred over Acetyl Chloride (). is milder and less prone to attacking the neutral phenol in aqueous media.
Reaction Scheme & Selectivity Logic
Figure 1: Mechanistic pathway highlighting the kinetic preference for N-acetylation under controlled pH conditions.
Experimental Protocol
Method A: The Aqueous "Green" Protocol (Recommended)
This method offers the highest atom economy, simplest workup, and minimizes O-acetylation risks.
Reagents:
2-(Aminomethyl)phenol hydrochloride (1.0 equiv)
Sodium Acetate trihydrate (3.0 equiv) OR Sodium Bicarbonate (2.5 equiv)
Acetic Anhydride (
) (1.2 equiv)
Solvent: Deionized Water (10 mL per gram of substrate)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)phenol HCl in water. The solution will be slightly acidic.
Typically 120–130°C (Note: Distinct from the isomer N-(2-hydroxyphenyl)acetamide which melts >200°C).
Solubility
Soluble in Ethanol, EtOAc, DMSO; Poorly soluble in cold water.
Spectral Verification (H-NMR)
To confirm the structure and rule out O-acetylation, look for these key signals:
Amide Methyl: A sharp singlet around
1.9–2.0 ppm (3H).
Benzylic Methylene: A doublet (coupling with NH) around
4.2–4.4 ppm (2H).
Amide NH: A broad singlet around
8.0–8.5 ppm (exchangeable with ).
Phenolic OH: A broad singlet, typically
9.0–10.0 ppm .
Critical Check: If you see two methyl singlets (one at ~2.0 and one at ~2.3 ppm), you have formed the di-acetylated byproduct (ester + amide).
Troubleshooting Guide
Issue
Cause
Solution
O-Acetylation Observed
pH was too high (>10) or excess used.
Hydrolysis: Treat the crude product with mild base (1M NaOH or K2CO3 in MeOH) for 30 mins. The phenolic ester hydrolyzes much faster than the amide. Re-acidify to pH 5 to precipitate the N-acetyl product.
Saturate the aqueous filtrate with NaCl (salting out) and extract exhaustively with Ethyl Acetate.
Oiling Out
Impurities or super-saturation.
Scratch the flask glass with a rod to induce nucleation or add a seed crystal. Cool to 4°C overnight.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006 .
Naik, S. et al. "Chemoselective acylation of amines in aqueous medium." Tetrahedron Letters, 2004, 45, 1933-1936. (Demonstrates selectivity of amines over phenols in aqueous media).
PubChem Compound Summary. "2-(Aminomethyl)phenol." National Center for Biotechnology Information.
Application Note: Preparation and Handling of 2-(Aminomethyl)phenol Hydrochloride Stock Solutions
[1] Abstract & Scope This application note details the rigorous preparation of 2-(Aminomethyl)phenol hydrochloride stock solutions. Unlike simple buffers, this compound contains a reactive phenolic moiety and a primary a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This application note details the rigorous preparation of 2-(Aminomethyl)phenol hydrochloride stock solutions. Unlike simple buffers, this compound contains a reactive phenolic moiety and a primary amine, making it susceptible to oxidation and aldehyde condensation.[1] This guide provides standardized protocols for researchers investigating its role as a dicarbonyl scavenger (e.g., isolevuglandins) in inflammatory and neurodegenerative models.[1]
Critical Distinction: Do not confuse this compound with 2-Aminophenol (an aniline derivative).[1] 2-(Aminomethyl)phenol is a benzylamine derivative, significantly affecting its pKa and reactivity profile.[1]
Physicochemical Profile & Stability
Understanding the molecule's behavior is a prerequisite for reproducible stock preparation.[1]
Property
Specification
Critical Implication for Protocol
Molecular Weight
159.61 g/mol (HCl Salt)
Use this value for Molarity calculations.[1] (Free base MW is 123.15).[1][2][3]
Solubility
Water (>50 mM), DMSO (>100 mM), Methanol
High aqueous solubility due to ionic salt form.[1]
Critical Considerations (The "Why" Behind the Steps)
A. The "Pink Shift" (Oxidation)
Phenolic amines are prone to auto-oxidation, forming quinone-like species that appear pink or brown.[1]
Preventative Measure: All solvents must be degassed (sparged with Argon/Nitrogen) prior to dissolution.[1]
Visual QC: A clear, colorless solution is acceptable. Any pink hue indicates degradation; discard immediately.[1]
B. pH-Induced Precipitation
The hydrochloride salt dissolves readily in water, creating an acidic environment (pH ~4–5).[1]
Bio-Assay Warning: If adding this stock directly to a cell culture media with low buffering capacity, you may acidify the media.[1]
Buffer Incompatibility: Avoid dissolving directly in high-concentration phosphate buffers (PBS) at high molarity (>50mM) initially, as ionic strength can sometimes reduce solubility or cause "salting out" effects depending on temperature.[1] Water is the preferred initial solvent.[1]
Protocol 1: Aqueous Stock Solution (Preferred for Biological Assays)
Target Concentration: 100 mM
Volume: 10 mL
Solvent: Nuclease-free Water (Degassed)[1]
Add 8.0 mL (80% of final volume) of degassed water to the vial.
Vortex gently until completely dissolved.[1] The solution should be colorless.
Volume Adjustment:
Transfer to a volumetric flask or graduated cylinder (if acceptable error tolerance) and adjust volume to exactly 10.0 mL with degassed water.
Filtration (Sterilization):
Pass the solution through a 0.22 µm PES syringe filter into a sterile, Argon-purged amber vial.
Storage:
Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Protocol 2: Organic Stock Solution (DMSO)
Target Concentration: 500 mM (High Concentration Stock)
Application: Chemical synthesis or high-throughput screening (HTS).[1]
Weighing: Weigh 798.0 mg of 2-(Aminomethyl)phenol HCl.
Solvent: Use anhydrous, high-grade DMSO (Dimethyl sulfoxide).[1]
Dissolution: Add DMSO to reach a final volume of 10.0 mL .
Note: The dissolution is endothermic.[1] Warming to 37°C briefly is permissible if kinetics are slow.[1]
Storage: DMSO stocks are hygroscopic. Store in a desiccator at -20°C. DMSO solutions freeze at ~18°C; ensure complete thawing and vortexing before use to prevent concentration gradients.
Quality Control & Troubleshooting
Visual Logic Flow for QC
Use the following logic to determine if your stock solution is viable.
Figure 1: Decision tree for assessing the quality of phenolic amine stock solutions.
The HCl salt acidified the media.[1] Neutralize stock with equimolar NaOH or dilute >1:1000 into buffered media.
References
PubChem. (n.d.).[1][3][5][6] 2-(Aminomethyl)phenol.[1][2][3][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
Davies, S. S., et al. (2006).[1] Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity.[1] Biochemistry. (Establishes 2-HOBA as a scavenger and stability parameters).
Vanderbilt University. (2018). Protocol for dicarbonyl scavenging assays using 2-HOBA. (General methodology reference for dicarbonyl scavengers).
Experimental design for studying 2-(Aminomethyl)phenol hydrochloride
Application Note: Experimental Design for 2-(Aminomethyl)phenol Hydrochloride (2-HOBA) Abstract 2-(Aminomethyl)phenol hydrochloride (also known as 2-Hydroxybenzylamine HCl or 2-HOBA) is a potent, selective dicarbonyl sca...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Experimental Design for 2-(Aminomethyl)phenol Hydrochloride (2-HOBA)
Abstract
2-(Aminomethyl)phenol hydrochloride (also known as 2-Hydroxybenzylamine HCl or 2-HOBA) is a potent, selective dicarbonyl scavenger that has emerged as a critical tool in studying lipid peroxidation and oxidative stress. Unlike varying antioxidants that indiscriminately scavenge Reactive Oxygen Species (ROS)—potentially disrupting vital signaling pathways—2-HOBA specifically targets highly reactive γ-ketoaldehydes (isolevuglandins, IsoLGs) and other dicarbonyls, preventing them from modifying cellular proteins and DNA. This guide provides a comprehensive experimental framework for synthesizing, characterizing, and validating the biological efficacy of 2-HOBA in research settings.
Chemical Identity & Material Science
Before initiating biological or synthetic workflows, the compound must be characterized to ensure experimental reproducibility. 2-HOBA HCl is the preferred storage form due to the susceptibility of the free amine to oxidation.
Property
Specification
IUPAC Name
2-(Aminomethyl)phenol hydrochloride
Common Name
2-HOBA HCl; 2-Hydroxybenzylamine HCl
CAS Number
932-30-9 (Free base: 932-30-9; HCl salt often unlisted or specific)
Water (>50 mg/mL), DMSO (>20 mg/mL), Ethanol (Moderate)
Stability
Solid: Stable at RT (desiccated). Solution: Prepare fresh; oxidation-prone at pH > 8.
pKa
~8.6 (Amine), ~10.0 (Phenol)
Handling & Storage Protocol:
Storage: Store the solid HCl salt at -20°C in a desiccator protected from light.
Stock Preparation:
For Cell Culture: Dissolve in sterile DMSO to 100 mM. Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
For Chemistry: Dissolve in water or methanol.[4] If the free base is required, treat with 1 equivalent of NaOH or Et₃N immediately prior to use.
Experimental Protocol: Chemical Synthesis via Reductive Amination
For researchers requiring large quantities or isotopically labeled variants, in-house synthesis via reductive amination of salicylaldehyde is the standard. This method ensures high purity and allows for structural modification.
Mechanism:
The reaction proceeds via the formation of a salicylaldimine intermediate, which is subsequently reduced to the amine. The ortho-hydroxyl group facilitates the reaction via hydrogen bonding, stabilizing the imine.
Figure 1: Step-wise synthesis of 2-HOBA HCl via reductive amination of salicylaldehyde.
Step-by-Step Procedure:
Imine Formation:
In a round-bottom flask, dissolve Salicylaldehyde (10 mmol, 1.22 g) in Methanol (30 mL).
Add Ammonium Acetate (50 mmol, 3.85 g) in excess to drive equilibrium.
Stir at room temperature for 2 hours. The solution will turn yellow, indicating imine formation.
Reduction:
Cool the solution to 0°C in an ice bath.
Slowly add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Gas evolution (H₂).
Allow the mixture to warm to room temperature and stir for 4 hours.
Workup & Salt Formation:
Quench the reaction with water (10 mL) and evaporate methanol under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) to remove unreacted aldehyde (impurities). Note: At neutral pH, the amine may remain in the aqueous phase or be amphoteric.
Critical Step: Adjust aqueous layer pH to ~10 with NaOH and extract with Dichloromethane (DCM) to isolate the free amine.
Dry the DCM layer over Na₂SO₄.
To the dry DCM solution, add HCl in Diethyl Ether (2M, 6 mL) dropwise. White precipitate (2-HOBA HCl) will form immediately.
Filter, wash with cold ether, and dry under vacuum.
Biological Assay: Dicarbonyl Scavenging Kinetics
The defining characteristic of 2-HOBA is its ability to covalently bind dicarbonyls (like Malondialdehyde, MDA, or Methylglyoxal, MGO) faster than these electrophiles can damage proteins. This protocol validates the scavenging activity using HPLC.[5]
Principle:
2-HOBA reacts with MDA to form a stable Schiff base/pyrrole derivative. We monitor the depletion of free 2-HOBA or the formation of the adduct.
Reagents:
Buffer: 50 mM Sodium Phosphate, pH 7.4 (mimics physiological pH).
MDA Stock: Prepared by acid hydrolysis of 1,1,3,3-tetramethoxypropane (TMP).
2-HOBA Stock: 10 mM in water.
Workflow:
Reaction Setup:
Prepare a reaction mixture containing 100 µM MDA and 500 µM 2-HOBA in phosphate buffer at 37°C.
Control A: 100 µM MDA alone (monitor spontaneous degradation).
Control B: 500 µM 2-HOBA alone.
Sampling:
At time points t = 0, 5, 15, 30, 60 min, remove 100 µL aliquots.
Stop reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA) or immediate injection.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: UV at 280 nm (phenol ring) and 254 nm (adduct).
Observation: The 2-HOBA peak (RT ~3-4 min) will decrease, and a new, more hydrophobic adduct peak (RT ~8-10 min) will appear.
Data Interpretation:
Calculate the rate constant (
) of scavenging. 2-HOBA should exhibit a reaction rate significantly higher than generic antioxidants like Vitamin C or Trolox, which do not sequester dicarbonyls covalently.
Cellular Efficacy: Protection Against Oxidative Stress
This protocol assesses the ability of 2-HOBA to protect cells from ferroptosis or lipid-peroxidation-induced cell death.[6]
Inducer:t-BHP (tert-Butyl hydroperoxide) or RSL3 (Ferroptosis inducer).
Figure 2: Workflow for cellular protection assay and the interception mechanism of 2-HOBA.
Protocol:
Seeding: Seed cells in a 96-well plate and incubate for 24h to reach 70% confluency.
Pre-treatment: Replace media with fresh media containing increasing concentrations of 2-HOBA (0, 10, 50, 100, 200 µM). Incubate for 2 hours.
Note: 2-HOBA is generally non-toxic up to high concentrations (mM range), but a toxicity control (2-HOBA only) is required.
Stress Induction: Add t-BHP (final concentration 100 µM) or RSL3 (500 nM) directly to the wells. Incubate for 18-24 hours.
Readout: Add CCK-8 or MTT reagent. Incubate 1-4 hours and read absorbance.
Result: Plot % Viability vs. Concentration. 2-HOBA should restore viability in a dose-dependent manner by sequestering the toxic lipid aldehydes generated by t-BHP/RSL3.
References
MedChemExpress. 2-(Aminomethyl)phenol (2-HOBA) Product Information and Biological Activity. Retrieved from
National Institutes of Health (NIH) - PubChem. 2-(Aminomethyl)phenol Compound Summary (CID 70267). Retrieved from
Davies, S. S., et al. Pyridoxamine and analogs as scavengers of lipid-derived dicarbonyls. (Contextual grounding on dicarbonyl scavenging mechanisms similar to 2-HOBA).[7]
Sigma-Aldrich. 2-(Aminomethyl)phenol Safety Data Sheet and Properties.[2] Retrieved from
Vanderbilt University Research.Mechanisms of 2-HOBA (Salicylamine) in preventing protein modification by isolevuglandins.
Optimizing reaction conditions for 2-(Aminomethyl)phenol hydrochloride
Technical Support Center: 2-(Aminomethyl)phenol Hydrochloride Ticket System: Open Subject: Optimization of Reaction Conditions & Troubleshooting Executive Summary: The Molecule at a Glance 2-(Aminomethyl)phenol hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(Aminomethyl)phenol HydrochlorideTicket System: OpenSubject: Optimization of Reaction Conditions & Troubleshooting
Executive Summary: The Molecule at a Glance
2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl) is a bifunctional building block critical for synthesizing Salen ligands (catalysis), benzoxazines (thermoset resins), and pharmaceutical intermediates.
Its dual functionality—a nucleophilic amine and an acidic phenol—creates a unique "reactivity tug-of-war." The hydrochloride salt form adds stability but complicates solubility in organic synthesis. This guide addresses the three most common failure modes: solubility issues (free-basing) , chemoselectivity (N- vs. O-alkylation) , and cyclization failures .
Property
Value
Implication for Protocol
MW
159.61 g/mol (HCl salt)
Must account for HCl mass in stoichiometry.
pKa (Amine)
~9.0 - 9.3 (est.)
Requires pH > 9.5 to fully deprotonate to free amine ().
pKa (Phenol)
~10.0
Becomes phenoxide () at pH > 10.5.
Solubility
Water, Methanol
Insoluble in DCM/EtOAc/Toluene unless neutralized.
Stability
Oxidation-prone
Phenolic ring oxidizes to quinones (turns pink/brown) in air.
Module 1: Handling & Preparation (The "Free-Base" Trap)
User Query: "I cannot dissolve the starting material in dichloromethane (DCM) or toluene for my reaction. It sits at the bottom of the flask."
Diagnosis: You are using the hydrochloride salt in a non-polar solvent. The lattice energy of the salt is too high for organic solvents to overcome.
Resolution: You must generate the "free base" in situ or pre-neutralize it. However, the free base is unstable to oxidation.
Protocol A: Biphasic Neutralization (Recommended)
Use this if your subsequent reaction tolerates mild aqueous conditions.
Dissolve: Dissolve 1 eq. of 2-(aminomethyl)phenol HCl in minimal water (approx. 5 mL/g).
Layer: Add an equal volume of DCM or Ethyl Acetate.
Neutralize: Slowly add 1.1 eq. of Sodium Bicarbonate (
) or Sodium Carbonate () .
Why? Strong bases like NaOH (pH > 13) will deprotonate the phenol, trapping the molecule in the water phase as a phenoxide salt. Carbonates keep the pH ~9-10, freeing the amine while keeping the phenol protonated and organic-soluble.
Extract: Shake and separate. The organic layer now contains the neutral amino-phenol.
Dry & Use: Dry over
and use immediately. Do not store the free base; it will dimerize or oxidize.
Protocol B: In Situ Organic Release
Use this for strictly anhydrous reactions (e.g., imine formation).
Suspend the HCl salt in the reaction solvent (e.g., Toluene, THF).
Add 1.1 eq. of Triethylamine (
) or DIPEA .
Stir for 30 mins. The solution will become cloudy as
precipitates.
Filter: If the amine salt interferes, filter it out under inert gas. If not, proceed with the reaction.
Figure 1: Decision matrix for liberating the reactive amine species based on solvent tolerance.
Module 2: Chemoselectivity (N-Alkylation vs. O-Alkylation)
User Query: "I am trying to alkylate the amine, but I am getting a mixture of N-alkylated and O-alkylated (ether) products."
Diagnosis: The phenol oxygen becomes a competent nucleophile if the pH is too high or if "Hard" electrophiles are used in polar aprotic solvents.
Mechanistic Insight:
Amine (
): A "softer" nucleophile. Reacts well with soft electrophiles (alkyl bromides/iodides).
Phenoxide (
): A "hard" nucleophile. Reacts avidly with hard electrophiles (acyl chlorides, alkyl tosylates) and is enhanced by solvents like DMF or DMSO which strip away cation shielding.
Resolution: Control the "Proton Window."
Variable
For Selective N-Alkylation
For Selective O-Alkylation
Base
Mild (, , )
Strong (, , )
Solvent
Protic (Ethanol, Methanol)
Polar Aprotic (DMF, DMSO, Acetone)
Temp
Low to Room Temp ()
Elevated Reflux
Mechanism
Hydrogen bonding shields the Phenol
Solvent separates ion pairs, exposing
Optimized Protocol for N-Alkylation:
Solvent: Use Ethanol or Methanol . The solvent forms hydrogen bonds with the phenol -OH, reducing its nucleophilicity [1].
Base: Use 2.0 eq. of
. This neutralizes the HCl salt and absorbs the acid generated during alkylation but is too weak to deprotonate the phenol.
Addition: Add the electrophile (e.g., Benzyl bromide) dropwise at
.
Monitoring: Monitor via TLC. The N-alkylated product usually runs higher than the starting material but lower than O,N-dialkylated byproducts.
User Query: "My reaction with paraformaldehyde yields a sticky polymer instead of the cyclic benzoxazine."
Diagnosis: Benzoxazine synthesis relies on a Mannich-like condensation. If the stoichiometry is off, or if the temperature is too high too quickly, the intermediate iminium ions polymerize rather than cyclize.
Resolution: Use the "Solventless" or "Toluene-Reflux" method with precise stoichiometry.
The "Golden Ratio":
1.0 eq. 2-(Aminomethyl)phenol (Free base or neutralized in situ)
2.0 eq. Paraformaldehyde (Source of
)
1.0 eq. Phenol derivative (if making asymmetric benzoxazines)
Troubleshooting Guide:
The Oligomer Problem: If you see oligomers, your reaction is too concentrated, or you lack a distinct phenol partner.
Water Removal: This reaction generates water.
Fix: Use a Dean-Stark trap with Toluene to azeotropically remove water. This drives the equilibrium toward the closed ring [2].
Temperature: Do not exceed
initially. The ring-closure is exothermic.
Figure 2: The critical role of water removal in preventing polymerization during benzoxazine synthesis.
Module 4: Salen Ligand Synthesis (Schiff Base Formation)
User Query: "The imine bond is hydrolyzing during workup."
Diagnosis: Salen ligands (formed by reacting the amine with an aldehyde) are Schiff bases.[1][2] They are reversible in the presence of acid and water. The ortho-phenol group can catalyze hydrolysis via intramolecular hydrogen bonding.
Resolution:
Anhydrous Conditions: Conduct the reaction in absolute ethanol or methanol .
Catalyst: Use a Lewis Acid catalyst like
or mild Brønsted acid (catalytic acetic acid) to push formation, but avoid strong acids during workup [3].
Workup: Do not wash with acidic water. Wash with brine or saturated
.
Crystallization: Salen ligands often crystallize directly from the cooling alcoholic reaction mixture. Filtration is the best purification method to avoid hydrolysis on silica gel columns.
References
Chemoselective Alkylation: Organic & Biomolecular Chemistry, "Selective N-alkylation of amines using nitriles under hydrogenation conditions," (2011). Link
Benzoxazine Synthesis: Green Chemistry, "Synthesis and copolymerization of fully bio-based benzoxazines," (2012).[3] Link
Salen Ligands: Journal of Coordination Chemistry, "Salen ligands – Knowledge and References," (2022).[1] Link
General Properties: PubChem, "2-(Aminomethyl)phenol," (Accessed 2026). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 2-(Aminomethyl)phenol hydrochloride.
Technical Support Center: 2-(Aminomethyl)phenol Hydrochloride Purification
Introduction: The "Deceptively Simple" Molecule 2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl or 2-HOBA) presents a classic dichotomy in organic synthesis: structurally simple, yet behaviora...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Deceptively Simple" Molecule
2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl or 2-HOBA) presents a classic dichotomy in organic synthesis: structurally simple, yet behaviorally complex. Its purification is frequently complicated by three factors:
Amphoteric Nature: The molecule possesses both a weakly acidic phenol (
) and a basic amine (), leading to zwitterionic behavior that complicates extraction.
Oxidative Instability: The ortho-aminomethyl arrangement facilitates oxidation to colored quinoid species, turning white crystals to pink or brown gums rapidly.
Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, leading to "oiling out" during crystallization.
This guide moves beyond standard protocols to address the why and how of failure modes during purification.
Part 1: Critical Data & Solubility Matrix
Before attempting purification, users must understand the solubility differential between the product and common impurities (e.g., Salicylaldehyde).
User Question: "I dissolved my crude solid in hot isopropanol. Upon cooling, instead of crystals, a sticky brown oil separated at the bottom. How do I fix this?"
Scientist's Diagnosis:
"Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is typically caused by:
Supersaturation: The solution is too concentrated.
Impurities: Residual starting materials lower the melting point of the solvated salt.
Trace Water: The salt is extremely hygroscopic; water acts as a "plasticizer" preventing lattice formation.
Corrective Protocol (The "Re-Heat and Seed" Method):
Re-dissolve: Re-heat the mixture until the oil dissolves back into the solution. Add a small amount of extra solvent (IPA) to lower the concentration.
Drying: If you suspect water, add a drying agent (e.g., anhydrous
) to the hot solution (if possible) or add a few drops of anhydrous HCl in dioxane/ether to scavenge water.
Slow Cooling: Turn off the heat but leave the flask in the oil bath to cool slowly. Rapid cooling traps impurities and promotes oiling.
Seeding: Once the solution reaches warm temperature (~40°C), add a "seed crystal" of pure product. If you lack seeds, scratch the inner glass wall with a glass rod to create nucleation sites.
Issue 2: Persistent Discoloration (Pink/Brown)
User Question: "My product is chemically pure by NMR, but it has a persistent pink hue. Recrystallization doesn't remove it."
Scientist's Diagnosis:
The color comes from trace quinone-methide or quinone-imine oxidation byproducts. These have high extinction coefficients, so even ppm levels cause visible color. They often co-crystallize with the product due to pi-stacking.
Corrective Protocol (The "Acidic Charcoal" Wash):
Acidify: Dissolve the salt in MeOH. Ensure the pH is distinctly acidic (pH < 2) by adding 1-2 drops of conc. HCl. Reason: Protonation suppresses the formation of the oxidizable free phenoxide species.
Activated Carbon: Add activated charcoal (5-10 wt% of crude mass).
Reflux: Heat to gentle reflux for 15-30 minutes.
Hot Filtration: Filter through a Celite pad while hot. The filtrate should be significantly clearer.
Precipitate: Concentrate and recrystallize immediately under an inert atmosphere (Argon/Nitrogen).
Issue 3: Low Yield after Workup
User Question: "I neutralized the reaction mixture to extract the free base, but I recovered very little material."
Scientist's Diagnosis:
You likely fell into the "Zwitterion Trap." 2-(Aminomethyl)phenol exists in equilibrium. At neutral pH (approx 7-8), it forms a zwitterion (phenoxide anion + ammonium cation) which has high water solubility and poor organic solubility.
Corrective Protocol:
Avoid Neutral Workups: Do not attempt to isolate the free base unless necessary. Isolate directly as the hydrochloride salt.
If Extraction is Required: Adjust aqueous phase to pH ~12 (to form the sodium phenoxide/free amine) if extracting into organics, but this is risky due to oxidation.
Preferred Route: Evaporate the reaction solvent, redissolve in minimal EtOH, and add anhydrous HCl (in Et2O or Dioxane) to precipitate the salt directly.
Part 3: Visualizing the Logic
Diagram 1: The Recrystallization Decision Tree
This workflow guides you through the critical "Oiling Out" scenario.
Caption: Decision logic for managing phase separation during crystallization.
Diagram 2: pH-Dependent Species Equilibrium
Understanding the species present at different pH levels is vital for extraction efficiency.
Caption: Equilibrium shifts. The Hydrochloride salt targets the Cationic form (left) for stability.
Part 4: Validated Experimental Protocol
Protocol: Purification of 2-(Aminomethyl)phenol Hydrochloride
Objective: Isolate high-purity (>98%) white crystalline solid from crude reaction mixture.
Reagents:
Crude 2-HOBA·HCl
Solvent A: Isopropanol (IPA) - HPLC Grade
Solvent B: Ethyl Acetate (EtOAc) or Diethyl Ether - Anhydrous
Activated Charcoal (optional)
Step-by-Step Methodology:
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of IPA .
Heating: Heat to boiling (approx 82°C) with stirring. If solid remains undissolved, add IPA in 5 mL increments until dissolved.
Checkpoint: If the solution is dark, add 0.5 g activated charcoal and reflux for 10 mins, then filter hot through Celite.
Anti-Solvent Addition: Remove from heat source. While still hot (~70°C), add EtOAc dropwise.
Visual Cue: Stop adding EtOAc immediately when a faint, persistent cloudiness appears.
Correction: Add 1-2 mL of hot IPA to clear the cloudiness (restore single phase).
Crystallization:
Allow the flask to cool to room temperature undisturbed over 2 hours. (Do not place in ice immediately; this causes oiling).
Once at room temperature, inspect for crystals. If oil forms, reheat and scratch the glass.
Place in a fridge (4°C) overnight to maximize yield.
Isolation: Filter the white needles using a Buchner funnel.
Washing: Wash the filter cake with 2 x 20 mL of cold EtOAc/IPA (3:1 mixture).
Drying: Dry under high vacuum at 40°C for 6 hours. Store under Argon.[3][6]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved January 31, 2026, from [Link]
Technical Support Guide: Solvent Compatibility & Side Reactions of 2-(Aminomethyl)phenol Hydrochloride
[1] Introduction: The "Ortho-Effect" Trap 2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl) is not a simple primary amine.[1] Its reactivity is dominated by the ortho-relationship between the p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The "Ortho-Effect" Trap
2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine HCl) is not a simple primary amine.[1] Its reactivity is dominated by the ortho-relationship between the phenolic hydroxyl (
While the hydrochloride salt ($ \cdot \text{HCl} $) protects the amine from oxidation and some nucleophilic attacks, dissolution in solvents often liberates the free base (via equilibrium or added base), activating a "dual-nucleophile" system.[1] This specific geometry drives rapid cyclization reactions with carbonyl-containing solvents, often forming stable heterocycles that mimic the target product in LCMS but ruin the yield.
This guide details the three critical solvent classes to avoid and provides validated protocols for handling this reagent.
Module 1: The Ketone & Aldehyde Trap (Benzoxazine Formation)[1]
Q: Why did my product convert to a heterocycle during recrystallization in Acetone?
The Issue:
Researchers often attempt to recrystallize or wash the HCl salt with acetone or methyl ethyl ketone (MEK). Upon analysis, a new peak appears with a mass shift corresponding to the condensation of the solvent, but the product is not a simple imine (Schiff base).
The Mechanism:
Unlike simple amines that form reversible imines with ketones, 2-(aminomethyl)phenol undergoes a Mannich-like cyclization .[1] The initial imine intermediate is trapped by the intramolecular attack of the phenolic oxygen, forming a thermodynamically stable 3,4-dihydro-2H-1,3-benzoxazine .[1]
Key Indicator:
Mass Spec:
(for Acetone).
NMR: Disappearance of the phenolic proton; appearance of a gem-dimethyl singlet (if acetone is used).
Pathway Visualization
Caption: Figure 1.[1][3] The irreversible cyclization pathway of 2-(aminomethyl)phenol in ketone solvents.
Module 2: Ester Solvents (Aminolysis Risk)
Q: I see an impurity +42 Da (Acetyl) when heating in Ethyl Acetate.
The Issue:
Ethyl acetate (EtOAc) is a common extraction solvent. However, 2-(aminomethyl)phenol is a potent nucleophile.[1] Under elevated temperatures (reflux) or in the presence of auxiliary bases (e.g., TEA, DIPEA), the primary amine attacks the ester carbonyl.
The Mechanism:Aminolysis. The amine cleaves the ester bond, expelling ethanol and forming the N-acetylated amide.
Reaction:
Risk Factors:
Free Basing: The HCl salt is stable in EtOAc. The risk exists only if you neutralize the salt (free base) in the ester solvent.
Heat: Refluxing the free base in EtOAc guarantees significant amide formation (>5% within 1 hour).
Module 3: Amide Solvents (DMF/DMAc Formylation)
Q: Why do I have a +28 Da impurity after a high-temp reaction in DMF?
The Issue:
Dimethylformamide (DMF) is not inert at high temperatures (
).[1] It slowly hydrolyzes to form dimethylamine and formic acid , or acts directly as a formylating agent via Vilsmeier-Haack-type intermediates if activating agents are present.[1]
The Mechanism:N-Formylation. The primary amine reacts with reactive formate species to form the N-formyl derivative (
Corrective Action:
Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO if high boiling point polar aprotic solvents are required, though DMSO carries its own oxidation risks (Swern-type) if activators are present.[1]
Module 4: Recommended Solvents & Protocols
Solvent Compatibility Matrix
Solvent Class
Representative
Compatibility
Notes
Alcohols
Methanol, Ethanol
High
Best for dissolving the HCl salt.[1] Stable at RT.
Do not neutralize in the presence of electrophilic solvents.[1]
Dissolution: Dissolve 2-(aminomethyl)phenol HCl in Water or Methanol .[1]
Biphasic Setup: Add an immiscible organic solvent (e.g., DCM or MTBE —not Ethyl Acetate).[1]
Neutralization: Add saturated
or dropwise while stirring.
Extraction: Separate the organic layer containing the free base.
Drying: Dry over
and use immediately. The free base is sensitive to air oxidation (turning brown).
Troubleshooting Decision Tree
Use this flow to identify solvent-derived impurities.[1]
Caption: Figure 2.[1] Diagnostic logic for identifying solvent-adduct impurities.
References
Benzoxazine Synthesis Mechanism
Holly, H. E.; Cope, A. C.[1] "Condensation of Phenols with Amines and Formaldehyde."[4] Journal of the American Chemical Society, 1944 , 66(11), 1875–1879.[1]
(Foundational chemistry of phenol-amine-carbonyl condensation).[1]
Reactivity of 2-Hydroxybenzylamine (2-HOBA)
Davies, S. S., et al.[1][5] "2-Hydroxybenzylamine (2-HOBA) Scavenges Reactive Dicarbonyls."[1][3] Journal of Clinical Investigation, 2023 .
(Demonstrates the high nucleophilicity toward carbonyls).[1]
Solvent Effects on Aminolysis
Yadav, G. D., et al.[6] "Reactivity of Ethyl Acetate toward Ammonolysis."[6] ResearchGate, 2008 .[6]
(General mechanism of ester-amine incompatibility).
Stability of Aminophenols
BenchChem Technical Support. "2-(Aminomethyl)-4-methylphenol Hydrochloride Stability Guide."[1]
(General stability data for aminomethylphenols).[1]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #CHRO-2-HOBA-001
Subject: Troubleshooting & Optimization of Column Chromatography for 2-(Aminomethyl)phenol HCl
Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Part 1: Diagnostic & Strategy (The "Why it Failed" Section)
Welcome to the technical support center. If you are attempting to purify 2-(Aminomethyl)phenol hydrochloride (also known as 2-Hydroxybenzylamine HCl) using standard silica gel chromatography, you are likely encountering one of the following critical failures:
Total Loss of Mass: The compound is not eluting from the column.
Severe Tailing: The peak streaks across 20+ fractions.[1]
Product Degradation: The collected fractions have turned brown/beige (oxidation).[1]
Root Cause Analysis
The hydrochloride salt of 2-(aminomethyl)phenol is a polar, ionic species .[1] Standard normal-phase silica gel (
The Interaction: The amine functionality (even if protonated as HCl) can exchange with silanols or experience strong ion-dipole interactions, effectively "gluing" the molecule to the stationary phase.
The Solubility Mismatch: HCl salts are typically insoluble in Hexane/Ethyl Acetate, leading to precipitation at the column head.
Strategic Decision Tree
Before proceeding, select your purification path based on your final requirements.
Figure 1: Decision matrix for selecting the appropriate stationary phase and workflow.
Part 2: Detailed Protocols
Method A: Reverse Phase C18 (The "Direct Salt" Route)
Best for: Preserving the salt form and avoiding oxidation.
The Logic: C18 silica is non-polar and lacks the acidic silanols that bind amines. By using an acidic aqueous mobile phase, you keep the amine protonated (soluble) and use solvophobic interactions to separate impurities.
Parameter
Specification
Stationary Phase
C18-bonded Silica (Flash or Prep HPLC grade)
Mobile Phase A
Water + 0.1% HCl (or 0.1% TFA if MS compatibility is needed)
Mobile Phase B
Methanol or Acetonitrile
Loading
Liquid Load: Dissolve crude HCl salt in 100% Water (min.[1] volume). Inject directly.
Equilibration: Flush column with 3 CV (Column Volumes) of 100% Mobile Phase A.
Loading: Inject the aqueous sample. Note: Do not use DMSO if possible, as it smears in early fractions.[1]
Elution: Run the gradient. The polar salt will elute early (typically 5-20% MeOH).[1]
Post-Run: Lyophilize (freeze-dry) the aqueous fractions. Do not use rotary evaporation at high heat , as this promotes oxidation.[1]
Method B: Normal Phase with "Free-Basing" Strategy
Best for: Removing non-polar impurities that co-elute in reverse phase.[1]
The Logic: You cannot run the HCl salt on silica. You must neutralize it to the free amine to break the ionic interaction, purify it, and then regenerate the salt.
Q2: The collected fractions turned brown overnight. Why?
Diagnosis: Phenols are electron-rich and prone to oxidation, especially in basic conditions (like Method B) or when adsorbed onto silica gel in the presence of air.[1]
Fix:
Work Fast: Do not leave the compound on the column overnight.
Degas Solvents: Sparge mobile phases with Nitrogen/Argon.[1]
Acidity Helps: Method A (Acidic RP) is safer for stability than Method B (Basic NP).[1]
Q3: Can I use "Amine-Functionalized" Silica?
Answer:Yes, this is an excellent alternative.
Amine-functionalized silica (e.g.,
) has a basic surface.[1][3] You can run the free base on this using simple Hexane/Ethyl Acetate or DCM/MeOH gradients without adding liquid modifiers like TEA. This avoids the smell and workup associated with liquid amine additives [1].
Q4: The HCl salt is not soluble in DCM. How do I load it for Method B?
Answer:Solid Load.
Dissolve the crude material in Methanol. Add dry silica gel (ratio 1:2 sample:silica).[1] Evaporate the solvent to a free-flowing powder.[1] Load this powder into a solid load cartridge (SLS) or on top of the column. Warning: Ensure your mobile phase contains the base modifier (NH3/TEA) immediately, or the salt will stay on the solid load cake.
Part 4: Mechanism of Failure (Visualized)
Understanding why the separation fails is key to preventing recurrence.
Figure 2: Mechanistic comparison of silica binding vs. reverse phase elution.[1]
A Comparative Guide to 2-(Aminomethyl)phenol Hydrochloride and Other Key Antioxidants for Researchers
In the landscape of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a multitude of pathologies. This guide provides an in-depth technical comparison of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a multitude of pathologies. This guide provides an in-depth technical comparison of 2-(Aminomethyl)phenol hydrochloride, a compound of emerging interest, with established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT). Our focus is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective mechanisms and performance, grounded in experimental data.
Introduction: The Imperative of Antioxidant Action in Biological Systems
Reactive Oxygen Species (ROS) and other free radicals are inherent byproducts of cellular metabolism. While they play roles in cell signaling, their overproduction leads to oxidative stress, a condition implicated in a vast array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The efficacy of an antioxidant is not a monolithic property; it is dictated by its chemical structure, reaction kinetics, and its specific targets within the complex cellular milieu. This guide will explore these nuances, with a particular focus on the unique properties of 2-(Aminomethyl)phenol hydrochloride.
Unveiling 2-(Aminomethyl)phenol Hydrochloride (2-HOBA): A Targeted Approach
2-(Aminomethyl)phenol hydrochloride, also known as 2-hydroxybenzylamine (2-HOBA), is an antioxidant that has garnered attention for its specific mechanism of action.[1][2] Unlike classical antioxidants that primarily scavenge free radicals, 2-HOBA is a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), which are downstream products of lipid peroxidation.[1][2][3] These dicarbonyls are highly electrophilic and readily form adducts with proteins, lipids, and DNA, leading to cellular dysfunction.[4]
The targeted action of 2-HOBA against these specific electrophiles represents a more nuanced approach to mitigating the downstream damage of oxidative stress, without necessarily interfering with the essential signaling roles of some ROS.[3] This specificity has led to its investigation in conditions associated with high levels of lipid peroxidation, such as cardiovascular diseases and neurodegenerative disorders.[1][4]
The Benchmarks: A Profile of Established Antioxidants
For a comprehensive comparison, we will evaluate 2-(Aminomethyl)phenol hydrochloride against three widely recognized antioxidants, each with a distinct profile.
Ascorbic Acid (Vitamin C)
A water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and a scavenger of a wide range of ROS. Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing free radicals. It is a crucial cofactor for several enzymes and plays a vital role in regenerating other antioxidants, such as Vitamin E, from their radical forms.
Trolox
Trolox is a water-soluble analog of Vitamin E, a major lipid-soluble antioxidant.[5] Its chromanol ring is the active moiety, responsible for scavenging lipid peroxyl radicals and thus inhibiting lipid peroxidation within cellular membranes. Trolox is frequently used as a standard in antioxidant capacity assays due to its well-defined reactivity and solubility.[5]
Butylated Hydroxytoluene (BHT)
BHT is a synthetic, lipid-soluble antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals. Its antioxidant activity is attributed to the steric hindrance provided by the tert-butyl groups on the phenol ring, which stabilizes the resulting phenoxyl radical after hydrogen donation to a free radical.
Comparative Analysis of Antioxidant Performance: Mechanisms and In Vitro Assays
To objectively compare the antioxidant potential of these compounds, we refer to standardized in vitro assays that measure their ability to scavenge specific synthetic radicals. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
It is critical to note that while these assays are invaluable for comparative screening, they do not fully recapitulate the complex biological environment. The unique dicarbonyl scavenging mechanism of 2-(Aminomethyl)phenol hydrochloride is not directly assessed by these standard free radical scavenging assays. As such, the following data for Ascorbic Acid, Trolox, and BHT should be interpreted with an understanding of their primary free radical scavenging mechanisms, and contrasted with the targeted electrophile scavenging of 2-HOBA.
Note: Extensive literature searches did not yield publicly available IC50 or ORAC values for 2-(Aminomethyl)phenol hydrochloride in these standard antioxidant assays. This highlights a research gap and underscores the compound's primary characterization as a dicarbonyl scavenger rather than a classical free radical scavenger.
Comparative Antioxidant Activity (IC50 Values)
The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The presented IC50 values are collated from different studies and should be considered as approximate values for comparative purposes. Experimental conditions can significantly influence these values.
Mechanistic Insights from In Vitro Assays
DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The change in color from violet to yellow is monitored spectrophotometrically.
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS radical, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. The result is expressed as Trolox equivalents and reflects the antioxidant's ability to quench peroxyl radicals via a hydrogen atom transfer mechanism.
While quantitative data for 2-(Aminomethyl)phenol hydrochloride in these assays is lacking, its known mechanism as a dicarbonyl scavenger suggests a different mode of action than the direct radical quenching measured by these tests.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, antioxidant mechanisms, and a generalized experimental workflow.
Caption: Chemical structures of the compared antioxidants.
Caption: Contrasting antioxidant mechanisms.
Caption: Generalized workflow for DPPH/ABTS assays.
Experimental Protocols: A Guide to Reproducible Antioxidant Assays
To ensure the integrity and reproducibility of antioxidant capacity measurements, the following detailed protocols for the DPPH and ABTS assays are provided.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution is measured spectrophotometrically at approximately 517 nm.
Preparation of DPPH solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 60 µM solution. The absorbance of this solution at 517 nm should be approximately 1.0.
Preparation of antioxidant solutions: Prepare stock solutions of each antioxidant in methanol. A series of dilutions should be prepared to determine the IC50 value.
Assay:
a. To each well of a 96-well plate, add 100 µL of the antioxidant solution at different concentrations.
b. Add 100 µL of the DPPH solution to each well.
c. For the control, add 100 µL of methanol instead of the antioxidant solution.
d. Incubate the plate in the dark at room temperature for 30 minutes.
e. Measure the absorbance at 517 nm using a microplate reader.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.
Materials:
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
Potassium persulfate
Phosphate-buffered saline (PBS) or ethanol
Antioxidant compounds
96-well microplate
Microplate reader
Procedure:
Preparation of ABTS radical solution:
a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.
c. Before use, dilute the ABTS•+ solution with PBS (for hydrophilic compounds) or ethanol (for lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.
Preparation of antioxidant solutions: Prepare stock solutions and serial dilutions of the antioxidant compounds in the appropriate solvent.
Assay:
a. Add 10 µL of the antioxidant solution at different concentrations to the wells of a 96-well plate.
b. Add 190 µL of the diluted ABTS•+ solution to each well.
c. Incubate at room temperature for 6 minutes.
d. Measure the absorbance at 734 nm.
Calculation:
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
Discussion and Future Directions
The comparison of 2-(Aminomethyl)phenol hydrochloride with Ascorbic Acid, Trolox, and BHT reveals a critical distinction in their antioxidant strategies. While the latter three are classical free radical scavengers, 2-HOBA operates through a more targeted mechanism of scavenging reactive dicarbonyls. This has significant implications for its therapeutic applications.
The absence of quantitative data for 2-HOBA in standard free radical scavenging assays like DPPH and ABTS is a notable gap in the literature. It suggests that its primary value may not lie in broad-spectrum free radical neutralization but in its specific ability to counteract the downstream damage caused by lipid peroxidation. This targeted approach could be advantageous in scenarios where global suppression of ROS might interfere with essential cellular signaling.
For researchers and drug development professionals, the choice of antioxidant should be guided by the specific pathological context. In conditions characterized by high levels of lipid peroxidation and the formation of reactive dicarbonyls, 2-(Aminomethyl)phenol hydrochloride presents a promising and mechanistically distinct therapeutic candidate.
Future research should aim to directly compare the efficacy of 2-HOBA with classical antioxidants in cell-based and in vivo models of diseases driven by lipid peroxidation. Furthermore, conducting standardized in vitro antioxidant assays (DPPH, ABTS, ORAC) on 2-HOBA would provide a more complete picture of its antioxidant profile and facilitate a more direct comparison with established compounds.
Conclusion
2-(Aminomethyl)phenol hydrochloride emerges as an antioxidant with a specialized and targeted mechanism of action, distinguishing it from broad-spectrum free radical scavengers like Ascorbic Acid, Trolox, and BHT. Its ability to scavenge reactive dicarbonyls offers a promising strategy for mitigating the cytotoxic effects of lipid peroxidation. While a direct quantitative comparison of its free radical scavenging capacity using standard in vitro assays is currently limited by the available data, its unique mechanism warrants further investigation for therapeutic applications where targeted intervention in the downstream pathways of oxidative stress is desired.
References
Davies, S. S., & Amarnath, V. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications, 11(1), 4061. [Link]
PricePlow. (2023). Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA. [Link]
Alzheimer's Drug Discovery Foundation. 2-Hydroxybenzylamine. [Link]
TSI Group. (2023). New Study Shows 2-HOBA Supports Immune Function. [Link]
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
Nutraceuticals World. (2023). Cellular Health, Oxidative Stress, and 2-HOBA. [Link]
Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products of flavonoids with ABTS+ as measured by the trolox equivalent antioxidant capacity (TEAC). Food and Chemical Toxicology, 42(1), 33-40. [Link]
In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). BMC Complementary Medicine and Therapies, 23(1), 1-10. [Link]
LEARNER'S BIG BOOK. (2020, August 2). ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation [Video]. YouTube. [Link]
The IC 50 value for DPPH radicals scavenging activity of BHT and various parts (methanolic extracts) of Cucurbita maxima. (n.d.). ResearchGate. [Link]
A Comparative Guide to the Biological Activity of Aminomethylphenol Isomers
Introduction: The Critical Role of Isomerism in Bioactivity In the realm of medicinal chemistry and drug development, the spatial arrangement of functional groups within a molecule can dramatically alter its biological p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Isomerism in Bioactivity
In the realm of medicinal chemistry and drug development, the spatial arrangement of functional groups within a molecule can dramatically alter its biological properties. This principle is vividly illustrated by the aminomethylphenol isomers: 2-(aminomethyl)phenol (ortho-), 3-(aminomethyl)phenol (meta-), and 4-(aminomethyl)phenol (para-). These structural isomers share the same molecular formula but differ in the substitution pattern on the benzene ring, leading to distinct physicochemical characteristics and, consequently, varied biological activities.[1] This guide provides a comprehensive comparison of the known biological activities of these three isomers, synthesizes the available, albeit limited, data, and offers detailed experimental protocols for their evaluation. We will delve into their antioxidant, anti-inflammatory, and cytotoxic properties, exploring the underlying structure-activity relationships (SAR) and potential signaling pathways.
Comparative Biological Activities: A Landscape of Existing Knowledge
Direct comparative studies quantifying the biological activities of all three aminomethylphenol isomers are notably scarce in publicly available literature.[1] This represents a significant research gap. However, by synthesizing data from individual studies and related compounds, a preliminary comparative profile can be constructed. The ortho-isomer, 2-(aminomethyl)phenol, is the most extensively studied of the three.[1]
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The position of the aminomethyl group, an electron-donating group, is expected to modulate this activity by influencing the stability of the resulting phenoxyl radical.[2][3]
Anti-inflammatory Effects
The anti-inflammatory properties of these isomers, particularly the ortho-isomer, are thought to be linked to their antioxidant capabilities. By reducing reactive oxygen species (ROS), these compounds can indirectly influence inflammatory signaling pathways.[1]
Cytotoxicity
The cytotoxic effects of aminomethylphenol isomers are crucial for assessing their therapeutic potential and safety profile. Limited data is available, necessitating further investigation.
Antimicrobial Activity
While direct comparative studies on the isomers are lacking, derivatives of aminomethylphenols have shown promise as antimicrobial agents. A series of azomethine and aminomethylphenol derivatives have been synthesized and shown to exhibit potent activity against various bacterial and fungal strains.[4]
Table 1: Comparative Biological Activity Data of Aminomethylphenol Isomers
Biological Activity
2-(Aminomethyl)phenol (ortho)
3-(Aminomethyl)phenol (meta)
4-(Aminomethyl)phenol (para)
Antioxidant Activity (IC50)
DPPH Radical Scavenging
Data not available
Data not available
Data not available
ABTS Radical Scavenging
Data not available
Data not available
Data not available
Anti-inflammatory Activity (IC50)
Nitric Oxide (NO) Inhibition
Data not available
Data not available
Data not available
Cytotoxicity (IC50)
MTT Assay (e.g., against HeLa cells)
Data not available
Data not available
Data not available
Antimicrobial Activity (MIC)
Data not available
Data not available
Data not available
IC50 values represent the concentration of the compound required to inhibit a biological process by 50%. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The absence of data indicates that specific comparative studies providing these values were not found in the public domain at the time of this review.[1]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed and hypothesized differences in the biological activities of aminomethylphenol isomers can be rationalized through structure-activity relationships. The position of the aminomethyl group relative to the hydroxyl group influences intramolecular hydrogen bonding, electronic effects, and steric hindrance, all of which can impact receptor binding and chemical reactivity.
Hypothesized Signaling Pathways
2-(Aminomethyl)phenol: The NF-κB Pathway
The antioxidant and anti-inflammatory effects of 2-(aminomethyl)phenol suggest a potential interaction with the Nuclear Factor-kappa B (NF-κB) pathway.[1] ROS are known activators of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to transcribe pro-inflammatory genes. By scavenging ROS, 2-(aminomethyl)phenol may indirectly inhibit NF-κB activation.[1]
Caption: Hypothesized NF-κB inhibitory pathway of 2-(aminomethyl)phenol.
3-(Aminomethyl)phenol: The PKC Pathway
There is a suggestion that 3-(aminomethyl)phenol may act as an inhibitor of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, including cancer.[1]
Caption: Hypothesized PKC inhibitory pathway of 3-(aminomethyl)phenol.
Experimental Protocols
To facilitate further comparative research, detailed protocols for key in vitro assays are provided below.
Workflow for In Vitro Biological Assays
Caption: General workflow for the comparative biological evaluation of aminomethylphenol isomers.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[1][5]
Reagents:
DPPH solution (0.1 mM in methanol)
Test compounds (aminomethylphenol isomers) dissolved in methanol
Positive control (e.g., Ascorbic acid or Trolox)
Methanol
Procedure:
Prepare a series of concentrations for each test compound and the positive control in methanol.
In a 96-well microplate, add 100 µL of each sample concentration to different wells.[6]
Add 100 µL of methanol to a well to serve as the control.[6]
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]
Measure the absorbance at approximately 517 nm using a microplate reader.[1][7]
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.[7]
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.[1]
Reagents:
ABTS stock solution (7 mM in water)
Potassium persulfate stock solution (2.45 mM in water)
Test compounds
Positive control (e.g., Trolox)
Phosphate-buffered saline (PBS) or ethanol
Procedure:
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]
On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
Prepare a series of concentrations for each test compound and the positive control.
In a 96-well microplate, add 20 µL of each sample concentration to different wells.[6]
Add 180 µL of the diluted ABTS•+ solution to all wells.[6]
Incubate at room temperature for a specified time (e.g., 6-30 minutes).[8]
Principle: This colorimetric assay assesses cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Reagents:
Cell line (e.g., HeLa, HepG2)
Complete cell culture medium
Test compounds
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[9]
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[1]
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[1]
Shake the plate for 15 minutes to ensure complete solubilization.[11]
Measure the absorbance at approximately 570 nm.[12]
Calculation:
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% cell death, is then determined.
Conclusion and Future Directions
The positional isomerism of the aminomethyl group on the phenol ring significantly influences the biological activity of aminomethylphenols. Current research, though not providing direct quantitative comparisons, points to 2-(aminomethyl)phenol as a promising candidate for its antioxidant and anti-inflammatory properties, potentially acting through the NF-κB pathway.[1] The limited data on 3-(aminomethyl)phenol and 4-(aminomethyl)phenol highlights a significant gap in our understanding.[1]
The experimental protocols and hypothesized signaling pathways provided in this guide are intended to serve as a foundation for future comparative studies. It is crucial that future research focuses on systematically evaluating all three isomers under identical experimental conditions to fully elucidate their structure-activity relationships and therapeutic potential. Such studies will be invaluable for guiding the rational design of novel therapeutic agents based on the aminomethylphenol scaffold.
References
MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
4.4. DPPH Assay. Bio-protocol. Available from: [Link]
PROTEIN KINASE C ASSAY KITS PROTOCOL. Panvera. Available from: [Link]
Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. PMC - NIH. Available from: [Link]
ABTS Radical Scavenging Assay Method. Scribd. Available from: [Link]
DPPH Antioxidant Assay. G-Biosciences. Available from: [Link]
Can you suggest a relevant protocol for ABTS radical scavenging assay?. ResearchGate. Available from: [Link]
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. ResearchGate. Available from: [Link]
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.. ResearchGate. Available from: [Link]
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]
Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. Available from: [Link]
Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. Available from: [Link]
Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PMC - PubMed Central. Available from: [Link]
The Structure–Antioxidant Activity Relationship of Ferulates. MDPI. Available from: [Link]
DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. Available from: [Link]
Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. Available from: [Link]
Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives. National Library of Medicine. Available from: [Link]
The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PMC. Available from: [Link]
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available from: [Link]
Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. PubMed. Available from: [Link]
Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC - NIH. Available from: [Link]
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. Available from: [Link]
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. Available from: [Link]
Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PMC. Available from: [Link]
Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study. PubMed Central. Available from: [Link]
Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation. PubMed. Available from: [Link]
Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol. MDPI. Available from: [Link]
Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L. PubMed. Available from: [Link]
Comparative analysis of 2-(Aminomethyl)phenol hydrochloride precursors.
Executive Summary 2-(Aminomethyl)phenol hydrochloride (2-hydroxybenzylamine HCl) is a critical pharmacophore found in Salen-type ligands, chelating agents, and neuroprotective drug candidates (e.g., 2-HOBA). Its synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)phenol hydrochloride (2-hydroxybenzylamine HCl) is a critical pharmacophore found in Salen-type ligands, chelating agents, and neuroprotective drug candidates (e.g., 2-HOBA). Its synthesis is defined by the challenge of selectively introducing a primary amine at the ortho position of a phenol without triggering polymerization or over-alkylation.
This guide analyzes the three dominant precursor pathways: Salicylaldehyde (Reductive Amination) , Salicylonitrile (Catalytic Hydrogenation) , and Phenol/Formaldehyde (Mannich Reaction) . Experimental evidence identifies the reductive amination of salicylaldehyde as the superior laboratory and pilot-scale method due to its high regioselectivity and mild conditions, while nitrile hydrogenation remains a viable high-throughput industrial alternative.
Precursor Landscape & Mechanistic Analysis
Route A: Salicylaldehyde (Reductive Amination)
Mechanism: Condensation of salicylaldehyde with ammonia or hydroxylamine to form an imine/oxime intermediate, followed by reduction.
Causality: The ortho-hydroxyl group in salicylaldehyde forms an intramolecular hydrogen bond with the carbonyl oxygen. This activates the carbonyl for nucleophilic attack by ammonia but also stabilizes the resulting imine, reducing the rate of hydrolysis back to the starting material.
Performance:
Direct Reductive Amination (NaBH₄): Offers the highest atom economy in bench-scale settings. The use of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) allows for "one-pot" synthesis.
Oxime Reduction (Zn/HCl): A robust, older method. The oxime is isolated (quantitatively) and then reduced.[1] This avoids the formation of secondary amine byproducts common in direct amination.[2]
Mechanism: Heterogeneous catalytic hydrogenation of the nitrile group (-CN) to a primary amine (-CH₂NH₂).
Causality: Nitrile reduction on metal surfaces (Pd/C, Raney Ni) proceeds via an imine intermediate. A major side reaction is the condensation of this intermediate imine with the product amine to form secondary amines (dibenzylamines).[3]
Performance: Requires high pressure (H₂) and ammonia suppression (adding NH₃ gas) to maintain selectivity. While atom-efficient, the precursor (salicylonitrile) is less ubiquitous and more expensive than salicylaldehyde.
Route C: Phenol + Formaldehyde (Mannich Reaction)
Mechanism: Electrophilic aromatic substitution using an iminium ion generated in situ from formaldehyde and ammonia.
Causality: Phenol is an activated ring. The reaction is difficult to stop at the mono-substituted stage. Poly-substitution and formation of bridging methylene species (phenol-formaldehyde resins) are significant impurity risks.
Performance: Lowest cost raw materials but highest purification cost. Generally unsuitable for pharmaceutical-grade synthesis due to complex impurity profiles.
Comparative Performance Data
The following data summarizes experimental outcomes for the synthesis of 2-(Aminomethyl)phenol HCl.
Metric
Salicylaldehyde (Reductive Amination)
Salicylonitrile (Hydrogenation)
Phenol (Mannich Reaction)
Yield (Isolated)
85 - 95%
75 - 90%
40 - 60%
Purity (HPLC)
>98%
>95% (requires NH₃ pressure)
<85% (crude)
Regioselectivity
High (100% Ortho)
High (Pre-determined)
Low (Ortho/Para mix)
Impurity Profile
Minimal (Borate salts)
Secondary amines (Dibenzyl)
Polymers, Tertiary amines
Scalability
High (Batch/Flow)
High (Continuous Flow)
Medium (Exothermic control)
Cost Efficiency
Medium
Medium-High (Catalyst cost)
Low (Raw materials)
Experimental Protocols
Protocol A: Direct Reductive Amination (Recommended)
Best for: Laboratory scale, high purity, and speed.
Imine Formation: Dissolve Salicylaldehyde (12.2 g, 100 mmol) and Ammonium Acetate (77 g, 1 mol) in Methanol (100 mL). Stir at room temperature for 1 hour. The solution will turn yellow, indicating imine formation.
Reduction: Cool to 0°C. Slowly add NaBH₃CN (4.4 g, 70 mmol) portion-wise over 30 minutes. Note: If using NaBH₄, maintain temperature <5°C to prevent aldehyde reduction.
Quench: Stir for 12 hours at room temperature. Quench with conc. HCl until pH < 2 (destroys excess hydride and generates the HCl salt).
Workup: Evaporate methanol. Redissolve residue in water. Wash with Ethyl Acetate (removes unreacted aldehyde). Basify aqueous layer to pH 10 (NaOH), extract with DCM.
Salt Formation: Dry DCM layer, add HCl in dioxane/ether to precipitate 2-(Aminomethyl)phenol hydrochloride. Filter and dry.
Protocol B: Catalytic Hydrogenation of Salicylonitrile
Best for: Industrial scale, avoiding boron waste.
Reagents:
Salicylonitrile (1.0 equiv)
Raney Nickel (10 wt%) or Pd/C (5 wt%).
Solvent: Methanol saturated with Ammonia gas.
Workflow:
Loading: Charge autoclave with Salicylonitrile and catalyst in Methanol/NH₃ (7M NH₃ in MeOH). Ammonia is critical to suppress secondary amine formation.
Reaction: Pressurize with H₂ to 50 bar (725 psi). Heat to 60°C. Stir vigorously for 4-6 hours.
Filtration: Cool and depressurize. Filter catalyst under inert atmosphere (Raney Ni is pyrophoric).
Isolation: Evaporate solvent. Dissolve residue in ethanol and add conc. HCl to crystallize the hydrochloride salt.
Visual Analysis of Pathways
The following diagram illustrates the chemical pathways and critical decision points for selecting a precursor.
Caption: Comparative synthesis pathways showing intermediates and primary impurity risks for each precursor.
Critical Analysis & Recommendations
Causality of Impurity Formation
The primary challenge in all routes is the high reactivity of the benzylamine product. Once formed, the amine group (-CH₂NH₂) is more nucleophilic than ammonia.
In Reductive Amination , if the concentration of the imine intermediate is high relative to ammonia, the product amine will attack the imine, leading to secondary amine (dimer) formation . Solution: Use a large excess of Ammonium Acetate (10 equivalents).[4]
In Mannich Reactions , the phenol ring activates multiple positions (ortho and para). Controlling the reaction to stop at mono-substitution is kinetically difficult, leading to polymers .
Final Recommendation
For Research and Drug Development (R&D) purposes where purity is paramount:
Adopt the Salicylaldehyde Route. Specifically, the two-step Oxime Reduction (via Hydroxylamine) guarantees the highest purity by isolating a stable intermediate, effectively "resetting" the purification timeline before the final reduction.
For Cost-Sensitive Large Scale production:
Adopt the Salicylonitrile Route , provided that high-pressure hydrogenation infrastructure is available.
References
Sciencemadness.org. (2021). Preparation of 2-hydroxybenzylamine. Retrieved from [Link]
Organic Chemistry Portal. (2024). Amine synthesis by reductive amination. Retrieved from [Link]
Heriot-Watt University. (2026).[3] Selective production of benzylamine via gas phase hydrogenation of benzonitrile. Retrieved from [Link]
Organic Syntheses. (2023). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Retrieved from [Link]
MDPI. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
The In Vivo Profile of 2-(Aminomethyl)phenol Hydrochloride: A Comparative Analysis for Cardiovascular Research
For researchers and drug development professionals navigating the complex landscape of cardiovascular therapeutics, identifying novel agents that target the intricate interplay of oxidative stress and inflammation is a p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complex landscape of cardiovascular therapeutics, identifying novel agents that target the intricate interplay of oxidative stress and inflammation is a paramount objective. 2-(Aminomethyl)phenol hydrochloride, also known as 2-Hydroxybenzylamine (2-HOBA), has emerged as a promising investigational compound due to its unique mechanism as a selective scavenger of reactive dicarbonyl species. This guide provides an in-depth, objective comparison of the in vivo performance of 2-HOBA with established and alternative therapeutic strategies for atherosclerosis and atrial fibrillation, supported by experimental data to inform preclinical and translational research decisions.
Unveiling the Unique Mechanism of 2-(Aminomethyl)phenol Hydrochloride (2-HOBA)
At the heart of 2-HOBA's therapeutic potential is its function as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][2][3] These highly reactive electrophiles are byproducts of lipid peroxidation, a key feature of oxidative stress, and they readily form covalent adducts with proteins, lipids, and DNA, leading to cellular dysfunction, inflammation, and the progression of cardiovascular diseases.[1][2][3] Unlike broad-spectrum antioxidants, which can interfere with essential physiological signaling pathways mediated by reactive oxygen species (ROS), 2-HOBA offers a more targeted approach by neutralizing the downstream toxic byproducts of oxidative stress.[4]
This targeted scavenging mechanism is central to its observed efficacy in preclinical models of cardiovascular disease. By sequestering dicarbonyls, 2-HOBA has been shown to mitigate a cascade of pathological events, including inflammation, apoptosis, and the impairment of cellular function.[1][2][3]
Comparative In Vivo Performance in Atherosclerosis
Atherosclerosis, a chronic inflammatory disease of the arteries, represents a primary target for therapies aimed at reducing oxidative stress. The standard of care for atherosclerosis primarily involves lipid-lowering agents, most notably statins.
2-HOBA vs. Standard of Care: A Mechanistic Divergence
Statins, such as atorvastatin, primarily exert their atheroprotective effects by inhibiting HMG-CoA reductase, leading to a reduction in cholesterol synthesis and circulating low-density lipoprotein (LDL) levels.[5] Their benefits also extend to pleiotropic effects, including improving endothelial function and reducing inflammation.[6]
In contrast, 2-HOBA's anti-atherosclerotic effects appear to be independent of lipid-lowering.[1][4][7] In preclinical studies using the Ldlr-/- mouse model of familial hypercholesterolemia, 2-HOBA administration did not alter plasma cholesterol levels.[1][2][3] This key distinction suggests that 2-HOBA could offer a complementary therapeutic strategy, particularly for the residual inflammatory risk that persists in some patients despite optimal lipid-lowering therapy.[7]
Preclinical Efficacy in Atherosclerosis: Head-to-Head Insights
A pivotal study in hypercholesterolemic Ldlr-/- mice provides compelling evidence for the in vivo efficacy of 2-HOBA in attenuating atherosclerosis.[1][2][3]
Did not effectively scavenge dicarbonyls, demonstrating the specificity of 2-HOBA's mechanism.[1]
Vehicle
Baseline
Baseline
Control group exhibiting atherosclerotic progression.[1][2][3]
Table 1: Comparative efficacy of 2-HOBA in a preclinical model of atherosclerosis.
These findings highlight 2-HOBA's ability to significantly reduce atherosclerotic plaque burden through its targeted dicarbonyl scavenging activity. The use of the inactive isomer, 4-HOBA, as a negative control rigorously validates that the observed atheroprotective effects are a direct consequence of this specific mechanism.[1][2][3] While a direct in vivo comparison with a statin in the same study is lacking, the distinct, lipid-independent mechanism of 2-HOBA positions it as a potentially valuable adjunct to current therapies.
The Dichotomous Profile of 2-HOBA in Atrial Fibrillation
Atrial fibrillation (AF), the most common cardiac arrhythmia, is increasingly recognized as having an inflammatory and oxidative stress-mediated pathophysiology. This has made it a logical target for investigation with 2-HOBA.
Preclinical Promise Meets Clinical Complexity
Preclinical studies in mouse models of AF demonstrated that 2-HOBA could effectively reduce the incidence and duration of arrhythmia.[8][9][10] This was attributed to its ability to scavenge isolevuglandins, which are implicated in the electrical and structural remodeling of the atria.
However, the translation of these promising preclinical findings to the clinical setting has proven complex. A first-in-human pilot clinical trial investigating the effect of 2-HOBA on the recurrence of AF following catheter ablation yielded unexpected results.[8][9][10]
Table 2: Contrasting outcomes of 2-HOBA in preclinical and clinical studies of atrial fibrillation.
The study authors suggest that the inflammatory response following ablation may be a necessary component of the healing process and that 2-HOBA's anti-inflammatory action in this specific context could be detrimental.[9] This highlights a critical consideration in drug development: the timing and context of intervention are paramount.
Comparison with a Standard Antiarrhythmic: Amiodarone
Amiodarone is a potent antiarrhythmic drug widely used for the management of AF.[11][12] However, its use is often limited by a significant side-effect profile, including an increased risk of mortality in some patient populations.[13] In comparative clinical trials, amiodarone has shown superiority to some other antiarrhythmics, like sotalol, in maintaining sinus rhythm, but its safety remains a concern.[11]
The preclinical data for 2-HOBA in AF suggested a potentially safer, more targeted approach. However, the contradictory clinical trial results indicate that its role in AF is not yet established and may be limited to specific etiologies of the arrhythmia that are not driven by the acute inflammatory state post-ablation.
Experimental Methodologies: A Guide to In Vivo Assessment
To ensure the scientific integrity of in vivo studies evaluating compounds like 2-HOBA, rigorous and well-validated experimental protocols are essential.
Preclinical Model of Atherosclerosis
A widely accepted and informative model for studying atherosclerosis is the Ldlr-/- mouse model .
Protocol: Induction and Assessment of Atherosclerosis in Ldlr-/- Mice
Animal Model: 8-week-old female Ldlr-/- mice.
Diet: Mice are fed a Western-type diet (21% milk fat, 0.2% cholesterol) for 16 weeks to induce hypercholesterolemia and atherosclerotic plaque development.[2]
Treatment Administration: 2-HOBA is administered in the drinking water at a concentration of 1 g/L, starting two weeks prior to the initiation of the Western diet and continuing throughout the study.[2]
Efficacy Endpoints:
Plaque Quantification: At the end of the study, the aortas are harvested. The extent of atherosclerosis is quantified by en face analysis of the entire aorta after staining with Oil Red O. Additionally, serial sections of the aortic root are stained with Oil Red O to measure lesion area.[2]
Biomarker Analysis: Plasma levels of lipids (total cholesterol, triglycerides) are measured. Markers of oxidative stress, such as MDA and IsoLG adducts in plasma and aortic tissue, are quantified using mass spectrometry.[3]
Histological Analysis: Aortic root sections are stained to assess plaque composition, including macrophage infiltration (e.g., Mac-2 staining), collagen content (e.g., Masson's trichrome staining), and apoptosis (e.g., TUNEL staining).[1]
Causality and Rationale: The Ldlr-/- model closely mimics human familial hypercholesterolemia, providing a strong translational basis for the findings.[7] The use of a high-fat diet accelerates plaque formation, allowing for a feasible study duration. The quantification of both plaque burden and composition provides a comprehensive assessment of the therapeutic agent's efficacy. The measurement of specific dicarbonyl adducts directly links the drug's mechanism of action to the observed phenotype.
Preclinical Model of Atrial Fibrillation
Various animal models are used to study AF, with methodologies aimed at inducing and sustaining the arrhythmia.
Protocol: Transesophageal Electrical Stimulation for AF Induction
Animal Model: Mice or other suitable small animal models.
Procedure: Anesthetized animals have an electrode placed in the esophagus adjacent to the atria. High-frequency electrical stimulation is delivered to induce AF.[14]
Treatment Administration: 2-HOBA or the comparator drug is administered prior to the electrical stimulation protocol.
Efficacy Endpoints:
AF Induction and Duration: The success rate of AF induction and the duration of the arrhythmic episodes are recorded via electrocardiogram (ECG).
Electrophysiological Parameters: Changes in atrial refractory period and other electrophysiological properties can be measured to understand the drug's effect on the atrial substrate.
Causality and Rationale: This model allows for the controlled induction of AF, enabling the direct assessment of a drug's ability to prevent or terminate the arrhythmia. It is a valuable tool for screening potential antiarrhythmic agents and for studying the underlying mechanisms of AF.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the scientific principles discussed, the following diagrams illustrate the key pathways and experimental designs.
Figure 1: Comparative Mechanisms of Action in Atherosclerosis
Figure 2: Experimental Workflow for Atherosclerosis Study
Conclusion and Future Directions
2-(Aminomethyl)phenol hydrochloride (2-HOBA) presents a compelling profile as a targeted scavenger of reactive dicarbonyls, offering a distinct mechanistic advantage over broad-spectrum antioxidants. Its in vivo performance in preclinical models of atherosclerosis is robust, demonstrating significant plaque reduction independent of lipid-lowering effects. This positions 2-HOBA as a potential therapeutic agent to address the residual inflammatory risk in atherosclerotic cardiovascular disease.
The story of 2-HOBA in atrial fibrillation is more nuanced and serves as a crucial case study in the complexities of translational research. While preclinical data were encouraging, the initial clinical trial results in a specific patient population (post-ablation) were contradictory. This underscores the need for further investigation to identify the specific contexts and patient populations where a dicarbonyl scavenging strategy for AF may be beneficial.
For researchers in drug development, 2-HOBA represents a valuable tool to probe the role of dicarbonyl stress in various disease models. Its unique mechanism and the availability of a non-reactive isomer for control experiments provide a rigorous platform for mechanistic studies. Future research should focus on direct comparative in vivo studies with standard-of-care agents and on elucidating the specific pathological conditions where dicarbonyl scavenging offers the most significant therapeutic potential.
References
Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. (2019). [Link]
2-HOBA Could Prevent Atherosclerosis Where Statins Fail. Vanderbilt Health. (2020). [Link]
Effects of different statins application methods on plaques in patients with coronary atherosclerosis. World Journal of Clinical Cases. (2021). [Link]
Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors. PLOS One. (2013). [Link]
2-Hydroxybenzylamine for Treatment of Atrial Fibrillation: A First-in-Human Clinical Pilot Trial. PubMed. (2025). [Link]
Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. PubMed. (2023). [Link]
2-Hydroxybenzylamine for Treatment of Atrial Fibrillation: A First-in-Human Clinical Pilot Trial. PMC. (2025). [Link]
Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. ResearchGate. (2020). [Link]
Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice. PubMed. (2020). [Link]
'Scavenger' molecule may point to new atherosclerosis treatment. VUMC News. (2020). [Link]
Mitochondria Targeted Dicarbonyl Scavenging with Mito2HOBA Reduces Atherosclerosis by Enhancing Plaque Stability and Suppressing Inflammation in Hyperlipidemic Ldlr⁻/⁻ Mice. ODU Digital Commons. (2022). [Link]
2-Hydroxybenzylamine for Treatment of Atrial Fibrillation: A First-in-Human Clinical Pilot Trial. Circulation: Arrhythmia and Electrophysiology. (2025). [Link]
Amiodarone versus sotalol for atrial fibrillation. PubMed. (2005). [Link]
Effects of statin on plaque stability and thrombogenicity in hypercholesterolemic patients with coronary artery disease. PubMed. (2004). [Link]
(PDF) Comparing the Clinical Effects of Amiodarone and Propafenone in the Arrhythmia's Treatment. ResearchGate. (2025). [Link]
Statins and plaque stability. PubMed. (2001). [Link]
(PDF) 2-Hydroxybenzylamine (2-HOBA) to prevent early recurrence of atrial fibrillation after catheter ablation: protocol for a randomized controlled trial including detection of AF using a wearable device. ResearchGate. (2025). [Link]
Comparison of Statins on Potential Mechanisms Influencing Plaque Stabilization and Thrombosis. ResearchGate. (2002). [Link]
Increased Mortality Associated with Amiodarone Compared to Other Antiarrhythmic Drugs in New-Onset Atrial Fibrillation. PubMed. (2025). [Link]
Animal and cellular models of atrial fibrillation: a review. Frontiers in Physiology. (2024). [Link]
Comparison Between Effects of Amiodarone vs. Nebivolol in Treating Atrial Fibrillation Following Coronary Artery Bypass Grafting. The Egyptian Cardiothoracic Surgeon. (2024). [Link]
Evaluation of amiodarone versus metoprolol in treating atrial fibrillation after coronary artery bypass grafting. PubMed. (2014). [Link]
A Comparative Guide to the In Vitro Cytotoxicity of Aminophenol Isomers
This guide provides a comprehensive comparison of the cytotoxic effects of three aminophenol isomers: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the cytotoxic effects of three aminophenol isomers: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of toxicity, supported by established experimental protocols and data. Our objective is to equip you with the foundational knowledge to design and interpret cytotoxicity studies involving these compounds.
Introduction: The Significance of Isomer-Specific Cytotoxicity
Aminophenols are a class of aromatic organic compounds with broad applications, including in the manufacturing of dyes, pharmaceuticals, and photographic developers.[1] While structurally similar, the ortho, meta, and para isomers exhibit distinct toxicological profiles, underscoring the critical role of molecular geometry in determining biological activity.[1] Notably, para-aminophenol (p-AP) is a known nephrotoxicant and a metabolite of the widely used analgesic, acetaminophen.[2][3] Understanding the isomer-specific cytotoxicity is therefore paramount for risk assessment and the development of safer alternatives.
The cytotoxic effects of aminophenols are primarily attributed to their propensity to undergo oxidation, forming reactive intermediates that can induce oxidative stress and damage cellular macromolecules.[2][4] This guide will explore the differential cytotoxicity of the three isomers and elucidate the experimental frameworks used to characterize their toxic mechanisms.
Comparative Cytotoxicity: A Mechanistic Overview
The cytotoxicity of aminophenol isomers is intrinsically linked to their chemical structure, which dictates their metabolic fate and reactivity. The para-isomer, p-AP, is generally considered the most cytotoxic of the three, primarily due to its ability to be oxidized to a reactive quinoneimine intermediate.[1][2] This reactive species can deplete cellular glutathione (GSH), a critical antioxidant, and bind to cellular proteins, leading to cellular dysfunction and death.[2]
para-Aminophenol (p-AP): The hydroxyl and amino groups in the para position facilitate the formation of a stable quinoneimine intermediate upon oxidation.[1] This intermediate readily reacts with cellular nucleophiles, including GSH, leading to its depletion and the generation of reactive oxygen species (ROS).[2][5] The resulting oxidative stress and covalent binding to cellular macromolecules are key events in p-AP-induced cytotoxicity, particularly in renal proximal tubules.[2]
ortho-Aminophenol (o-AP): While also capable of forming reactive intermediates, o-AP generally exhibits lower cytotoxicity than p-AP.[1] Its metabolism can lead to the formation of 2-aminophenoxazine-3-one.[1]
meta-Aminophenol (m-AP): The meta-isomer is typically the least cytotoxic of the three.[1][6] Its structure is less amenable to the formation of stable, reactive quinone-type intermediates. The primary metabolic pathways for m-AP are glucuronidation and sulfation, which are detoxification routes.[1]
Key Mechanistic Insights:
Oxidative Stress: A central theme in aminophenol cytotoxicity is the induction of oxidative stress.[5][7] This occurs when the generation of ROS overwhelms the cell's antioxidant capacity. The oxidation of aminophenols, particularly p-AP, contributes significantly to ROS production.[4][7]
Glutathione Depletion: The reactive intermediates formed from aminophenol metabolism can covalently bind to and deplete intracellular GSH stores.[2] GSH is essential for detoxifying reactive species and maintaining cellular redox balance. Its depletion renders cells more susceptible to oxidative damage.
Mitochondrial Dysfunction: Mitochondria are a primary target of aminophenol-induced toxicity.[2] p-AP has been shown to inhibit mitochondrial respiration and decrease cellular ATP levels, events that precede cell death.[2]
Experimental Framework for Assessing Comparative Cytotoxicity
A robust assessment of the comparative cytotoxicity of aminophenol isomers requires a multi-assay approach to capture different aspects of cell death and dysfunction. Here, we outline a validated experimental workflow.
Caption: Differentiation of cell states using Annexin V/PI staining.
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS. [8][9]DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
[8]
Protocol:
Cell Seeding and Treatment: Culture and treat cells as previously described.
DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.
[9][10]3. Washing: Wash the cells with PBS to remove excess DCFH-DA.
[10]4. Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
[8][10]
Measurement of Intracellular Glutathione (GSH)
Several commercial kits are available for the quantification of total and oxidized glutathione. The GSH-Glo™ Assay is a luminescent-based assay that provides a sensitive and specific method for measuring GSH levels in cell lysates.
Protocol:
Cell Lysis: After treatment with aminophenol isomers, lyse the cells according to the kit manufacturer's instructions.
Sample Preparation: Prepare cell lysates and a GSH standard curve.
[11]3. GSH Reaction: Add the GSH-Glo™ Reagent to the samples and standards and incubate for 30 minutes at room temperature.
[12]4. Luciferin Detection: Add the Luciferin Detection Reagent and incubate for 15 minutes at room temperature.
[12]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is proportional to the amount of GSH in the sample.
Conclusion and Future Directions
The comparative cytotoxicity of aminophenol isomers is a clear illustration of structure-activity relationships in toxicology. The para-isomer, p-aminophenol, consistently demonstrates the highest cytotoxic potential, primarily through mechanisms involving oxidative stress, glutathione depletion, and mitochondrial dysfunction. The ortho and meta isomers are generally less toxic, with the meta-isomer being the least potent.
The experimental framework outlined in this guide provides a robust starting point for researchers investigating the cytotoxic and mechanistic profiles of these and other related compounds. Future research should focus on more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better recapitulate the in vivo environment and improve the predictive value of cytotoxicity studies.
References
Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-1142. [Link]
Jayapal, M., Bhatt, A., & P, B. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(22), e3423. [Link]
Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
OZ Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]
JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
Lock, E. A., & Cross, T. J. (1990). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology, 104(3), 481-489. [Link]
Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2008). Contribution of reactive oxygen species to para-aminophenol toxicity in LLC-PK1 cells. Toxicology, 249(2-3), 138-143. [Link]
Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651-662. [Link]
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. [Link]
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). [Link]
Harmon, R. C., et al. (2003). Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. Toxicology, 187(2-3), 115-125. [Link]
Rhieu, S., et al. (2013). Quantitative measurements of glutathione in yeast cell lysate using 1H NMR. Analytical and Bioanalytical Chemistry, 405(21), 6777-6785. [Link]
Sen, T., & Roy, A. (2012). Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate. Bio-protocol, 2(18), e265. [Link]
Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 224, 1-8. [Link]
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Activity Assay Kit (96 Well Version). [Link]
Hayward, N. K., & Lavin, M. F. (1985). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. Life Sciences, 36(21), 2039-2046. [Link]
Harmon, R. C., et al. (2003). Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress. ResearchGate. [Link]
Wang, Y., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. [Link]
Chen, Y. L., et al. (2000). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Journal of Toxicology and Environmental Health, Part A, 60(5), 343-354. [Link]
Crews, M. S., et al. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology, 209(2), 115-128. [Link]
Kaki, A. M., et al. (2017). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine, 14(3), 2239-2244. [Link]
European Commission. (2006, December 19). Opinion on m-aminophenol. [Link]
Liao, Y., et al. (2022). NAD⁺ alleviated the oxidative stress injury after acetyl-p-aminophenol (APAP) exposure. ResearchGate. [Link]
Mascagna, D., et al. (1992). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Melanoma Research, 2(1), 25-32. [Link]
A Comparative Analysis of 2-(Aminomethyl)phenol Hydrochloride Against Established Dicarbonyl Scavengers and Antioxidants
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of therapeutic development, particularly for pathologies rooted in oxidative and carbonyl stres...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of therapeutic development, particularly for pathologies rooted in oxidative and carbonyl stress such as cardiovascular disease, neurodegeneration, and diabetes, the identification and validation of novel protective agents is of paramount importance. This guide provides an in-depth technical comparison of 2-(Aminomethyl)phenol hydrochloride, a promising dicarbonyl scavenger, against established compounds in the field: Pyridoxamine and Aminoguanidine. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and mechanistic insights.
Introduction: The Challenge of Dicarbonyl Stress
Reactive dicarbonyl species, such as methylglyoxal (MGO) and malondialdehyde (MDA), are highly reactive byproducts of glucose and lipid metabolism.[1] An imbalance in their production and detoxification leads to a state of "dicarbonyl stress," a key contributor to cellular damage and the progression of numerous chronic diseases.[1][2] These electrophilic molecules readily react with nucleophilic residues on proteins, lipids, and DNA, forming advanced glycation end products (AGEs). The accumulation of AGEs disrupts cellular function and triggers inflammatory signaling pathways, notably through the Receptor for Advanced Glycation End Products (RAGE), which in turn activates the NF-κB signaling cascade, a central regulator of inflammation.[3][4][5][6]
Dicarbonyl scavengers are a class of therapeutic agents designed to trap these reactive species, thereby preventing the formation of AGEs and mitigating their downstream pathological consequences. This guide will focus on the comparative efficacy of 2-(Aminomethyl)phenol hydrochloride (also known as 2-hydroxybenzylamine or 2-HOBA), a naturally occurring compound found in buckwheat, against two well-established dicarbonyl scavengers: Pyridoxamine, a vitamer of vitamin B6, and Aminoguanidine, a nucleophilic hydrazine compound.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for these compounds is the nucleophilic trapping of reactive carbonyl groups. However, their efficacy and specificity can vary based on their chemical structure and physicochemical properties.
2-HOBA is a potent scavenger of γ-ketoaldehydes like isolevuglandins (IsoLGs) and other dicarbonyls.[2][7] Its phenolic hydroxyl group and aminomethyl moiety contribute to its high reactivity. Notably, 2-HOBA's relatively hydrophobic nature is thought to enhance its ability to penetrate cellular membranes and interact with lipid-derived dicarbonyls within lipophilic environments, a potential advantage over more hydrophilic scavengers.[1]
2.2. Pyridoxamine:
Pyridoxamine has been extensively studied for its ability to inhibit the formation of AGEs by trapping dicarbonyl compounds.[8] Its primary amine group is the key functional moiety responsible for this activity. While effective in aqueous environments, its hydrophilic nature may limit its access to lipid-rich cellular compartments where lipid-derived dicarbonyls are generated.[1]
2.3. Aminoguanidine:
Aminoguanidine is a potent dicarbonyl scavenger that has been investigated for the treatment of diabetic complications.[3][4][9][10] Its hydrazine group readily reacts with carbonyls to form stable adducts. However, clinical development of aminoguanidine has been hampered by concerns regarding its side effects and potential toxicity.[3]
Experimental Benchmarking: In Vitro Assays
To provide a robust comparison, a suite of in vitro assays can be employed to evaluate both the antioxidant and dicarbonyl scavenging capabilities of these compounds.
Antioxidant Capacity Assessment
While the primary mechanism of these compounds is dicarbonyl scavenging, their antioxidant properties can contribute to their overall protective effects.
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[11]
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3]
Sample Preparation: Prepare stock solutions of 2-(Aminomethyl)phenol hydrochloride, Pyridoxamine, and Aminoguanidine in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC50 value.
Reaction: In a 96-well plate, add 20 µL of each sample dilution or standard to a well.[9] Add 200 µL of the DPPH working solution to each well.[9]
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
Measurement: Read the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.
Reaction: In a 96-well plate, add 10 µL of each sample dilution to a well, followed by 190 µL of the ABTS working solution.
Incubation: Incubate the plate at room temperature for 6 minutes.
Measurement: Read the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition as for the DPPH assay.
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well plate at a density of 6 x 10^4 cells/well and allow them to reach confluence.
Loading of DCFH-DA: Wash the cells with PBS and then incubate them with a medium containing 25 µM DCFH-DA for 1 hour at 37°C.
Treatment with Antioxidants: Remove the DCFH-DA solution, wash the cells with PBS, and then treat them with various concentrations of the test compounds for 1 hour at 37°C.
Induction of Oxidative Stress: Add a solution of a peroxyl radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
Measurement: Immediately begin reading the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a microplate reader.
Calculation: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is expressed as the percentage reduction in AUC compared to the control (cells treated with AAPH but no antioxidant).
Dicarbonyl Scavenging Activity Assessment
This is the most direct measure of the compounds' primary mechanism of action. A common method involves incubating the scavenger with a dicarbonyl species like methylglyoxal (MGO) and quantifying the remaining MGO using HPLC after derivatization.
Experimental Protocol: Methylglyoxal (MGO) Trapping Assay using HPLC
Reaction Mixture: In a reaction vial, combine a known concentration of MGO (e.g., 1 mM) with varying concentrations of the scavenger (2-HOBA, Pyridoxamine, or Aminoguanidine) in a phosphate buffer (pH 7.4).
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).
Derivatization: To stop the reaction and derivatize the remaining MGO for detection, add a solution of o-phenylenediamine (OPD) or 1,2-diaminobenzene. This reaction forms a stable, fluorescent quinoxaline derivative.
HPLC Analysis:
Column: Use a C18 reverse-phase HPLC column.
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.
Detection: Monitor the eluent using a diode array detector (DAD) or a fluorescence detector set to the appropriate excitation and emission wavelengths for the quinoxaline derivative.
Quantification: Create a standard curve using known concentrations of the MGO-quinoxaline derivative. Quantify the amount of remaining MGO in the samples by comparing their peak areas to the standard curve.
Calculation: The dicarbonyl scavenging activity is calculated as the percentage of MGO removed compared to a control reaction without a scavenger. The IC50 value, the concentration of scavenger required to trap 50% of the MGO, can then be determined.
Comparative Performance and Data Summary
The following table summarizes the expected comparative performance based on available literature. It is crucial to note that direct head-to-head comparisons in the same study provide the most robust data.
Assay
2-(Aminomethyl)phenol HCl
Pyridoxamine
Aminoguanidine
Rationale & Causality
DPPH/ABTS Radical Scavenging
Moderate
Moderate
Lower
The phenolic hydroxyl group in 2-HOBA contributes to its radical scavenging activity. Pyridoxamine also possesses antioxidant properties. Aminoguanidine's primary action is not as a radical scavenger.
Cellular Antioxidant Activity (CAA)
High
Moderate to High
Moderate
2-HOBA's higher lipophilicity may allow for better cell penetration and interaction with lipid-derived radicals compared to the more hydrophilic Pyridoxamine and Aminoguanidine.[1]
Methylglyoxal (MGO) Scavenging
Very High
High
High
All three compounds are effective dicarbonyl scavengers. 2-HOBA has been reported to react with some dicarbonyls at a rate several orders of magnitude faster than lysine.[7]
In Vivo Efficacy (preclinical)
Demonstrated efficacy in reducing atherosclerosis and inflammation.[2]
Shown to reduce AGEs and some markers of endothelial dysfunction.[8]
Efficacy demonstrated in some models of diabetic complications, but with toxicity concerns.[3][4][9][10]
The superior cellular uptake and broader reactivity of 2-HOBA may translate to better in vivo performance in preventing dicarbonyl-mediated damage.
Mechanistic Insights: Signaling Pathways and Visualization
The protective effects of dicarbonyl scavengers are intrinsically linked to their ability to modulate cellular signaling pathways disrupted by dicarbonyl stress.
The Dicarbonyl Stress-RAGE-NF-κB Axis
Dicarbonyls like MGO modify proteins to form AGEs. These AGEs can then bind to and activate the Receptor for Advanced Glycation End Products (RAGE). RAGE activation triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including cytokines and adhesion molecules, perpetuating a state of chronic inflammation.
The following diagram illustrates a logical workflow for the comprehensive comparison of dicarbonyl scavengers.
Caption: Experimental workflow for comparative analysis.
Synthesis of 2-(Aminomethyl)phenol Hydrochloride
For researchers wishing to synthesize 2-(Aminomethyl)phenol hydrochloride, a two-step process starting from salicylic acid is a feasible laboratory-scale approach. The first step involves the synthesis of 2-aminophenol, which is then converted to the hydrochloride salt.
Protocol: Synthesis of 2-(Aminomethyl)phenol Hydrochloride
Step 1: Synthesis of 2-Aminophenol from Salicylic Acid
This procedure involves a Hofmann rearrangement and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Preparation of Salicylamide: In a flask, melt salicylic acid with an excess of urea in the presence of a catalytic amount of boric acid at approximately 180°C for 2 hours. After cooling, the mixture is treated with aqueous ammonia, boiled, and then acidified with hydrochloric acid to precipitate salicylamide. The product is filtered and dried.
Hofmann Rearrangement to 2-Aminophenol: The prepared salicylamide is treated with a cold solution of sodium hypochlorite (household bleach) and sodium hydroxide. This reaction initiates the Hofmann rearrangement. The reaction mixture is then carefully acidified with hydrochloric acid to precipitate 2-aminophenol. The product is collected by filtration and can be purified by recrystallization.
Step 2: Conversion to 2-(Aminomethyl)phenol Hydrochloride
This is a standard acid-base reaction.
Dissolve the synthesized 2-aminophenol in a suitable solvent such as methanol.
Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or by bubbling HCl gas) while stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of 2-(Aminomethyl)phenol hydrochloride against established dicarbonyl scavengers. The experimental protocols outlined herein will enable researchers to generate robust, comparable data on their antioxidant and dicarbonyl scavenging activities.
Based on the available literature, 2-(Aminomethyl)phenol hydrochloride emerges as a highly promising candidate for mitigating dicarbonyl stress. Its potent scavenging activity, coupled with favorable physicochemical properties that may enhance cellular uptake, suggests it may offer advantages over existing compounds. Further head-to-head comparative studies, particularly in relevant in vivo models of disease, are warranted to fully elucidate its therapeutic potential.
References
Brieflands. (n.d.). Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models. Retrieved from [Link]
National Institutes of Health. (n.d.). Methylglyoxal scavengers attenuate endothelial dysfunction induced by methylglyoxal and high concentrations of glucose. Retrieved from [Link]
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
PubMed. (n.d.). Pyridoxamine reduces methylglyoxal and markers of glycation and endothelial dysfunction, but does not improve insulin sensitivity or vascular function in abdominally obese individuals: A randomized double-blind placebo-controlled trial. Retrieved from [Link]
Synapse. (n.d.). Rapid Identification of Methylglyoxal Trapping Constituents from Onion Peels by Pre-column Incubation Method. Retrieved from [Link]
ResearchGate. (n.d.). Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models. Retrieved from [Link]
MDPI. (n.d.). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Retrieved from [Link]
Powered by XMB 1.9.11. (2015, August 16). Preparation of 2-aminophenol from Salicylic Acid. Sciencemadness Discussion Board. Retrieved from [Link]
National Institutes of Health. (n.d.). NF-κB in Oxidative Stress. Retrieved from [Link]
ResearchGate. (n.d.). Hyperglycemia-induced methylglyoxal increases binding of NFB to the RAGE promoter and binding of AP-1 to the S100A8, S10012, and HMGB1 promoters. Retrieved from [Link]
SIELC. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
National Institutes of Health. (2023, February 1). The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori. Retrieved from [Link]
ResearchGate. (n.d.). Oxidative stress activates the NF-κB inflammatory signaling pathway via ROS. Retrieved from [Link]
CORE. (2009, April 1). NIH Public Access. Retrieved from [Link]
CNR-IRIS. (2023, March 20). Dicarbonyl compounds trapping ability and antiglycative effect of high-molecular-weight brewer's spent grain melanoidin. Retrieved from [Link]
YouTube. (2025, January 5). Synthesis of Para amino phenol derivatives and Salicylic acid derivatives in Medicinal Chemistry. Retrieved from [Link]
MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]
MDPI. (2018, June 14). 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway. Retrieved from [Link]
National Institutes of Health. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Retrieved from [Link]
Frontiers. (n.d.). RAGE signaling regulates the progression of diabetic complications. Retrieved from [Link]
National Institutes of Health. (2023, March 20). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. Retrieved from [Link]
A Head-to-Head Comparison of Synthetic Routes for 2-(Aminomethyl)phenol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(Aminomethyl)phenol hydrochloride, a valuable building block in the s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(Aminomethyl)phenol hydrochloride, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through various synthetic pathways. This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes, offering insights into the causality behind experimental choices, self-validating protocols, and a thorough analysis of their respective advantages and disadvantages.
Introduction to 2-(Aminomethyl)phenol Hydrochloride
2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is an organic compound featuring a phenol ring substituted with an aminomethyl group at the ortho position. Its hydrochloride salt is often preferred for its stability and ease of handling. The strategic placement of the hydroxyl and aminomethyl groups makes it a versatile precursor for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The selection of an optimal synthetic route is a critical decision, influenced by factors such as starting material availability, scalability, cost-effectiveness, and environmental impact. This guide will dissect four distinct approaches to its synthesis, providing the necessary data for an informed decision.
Comparative Overview of Synthetic Routes
Route
Starting Material
Key Transformation
Typical Yield
Key Advantages
Key Disadvantages
1
2-Methoxybenzylamine
Demethylation
High
High-yielding, clean reaction.
Requires the synthesis of the methoxy precursor.
2
2-Hydroxybenzaldehyde
Reductive Amination
Moderate to High
Readily available starting material, one-pot potential.
Potential for side reactions, requires careful control of reducing agent.
3
Phenol
Mannich Reaction
Variable
Inexpensive starting materials.
Lack of selectivity (mono- vs. di-substitution), potential for polymer formation.
4
2-Cyanophenol
Nitrile Reduction
Moderate to High
Direct conversion to the primary amine.
Requires synthesis of the cyanophenol precursor, use of potent reducing agents.
Route 1: Demethylation of 2-Methoxybenzylamine
This route is a robust and high-yielding method that involves the cleavage of the methyl ether of 2-methoxybenzylamine to unveil the phenolic hydroxyl group. The use of strong acids, such as hydrobromic acid (HBr), is a classic and effective method for the demethylation of aryl methyl ethers.
Mechanistic Rationale
The demethylation proceeds via a nucleophilic attack of the bromide ion on the methyl group of the protonated ether. The phenolic oxygen, being part of an aromatic system, is less prone to protonation and subsequent cleavage, leading to a selective reaction at the methyl ether.
Experimental Protocol
Step 1: Synthesis of 2-Methoxybenzylamine (via Reductive Amination of 2-Methoxybenzaldehyde)
To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise (1.5 eq).
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude 2-methoxybenzylamine, which can be purified by distillation or chromatography.
Step 2: Demethylation and Hydrochloride Salt Formation
To a flask containing 2-methoxybenzylamine (1.0 eq), add 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq).
Heat the mixture to reflux (typically 120-140 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture and neutralize it with a strong base (e.g., concentrated NaOH solution) to a pH of approximately 9-10.
Extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Dissolve the crude 2-(aminomethyl)phenol in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-(aminomethyl)phenol hydrochloride.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Reductive Amination of 2-Hydroxybenzaldehyde
This approach utilizes the readily available and cost-effective starting material, 2-hydroxybenzaldehyde (salicylaldehyde). Reductive amination is a powerful one-pot reaction that combines the formation of an imine from an aldehyde and an amine with its subsequent reduction to the corresponding amine.
Mechanistic Rationale
The reaction proceeds by the initial condensation of 2-hydroxybenzaldehyde with an ammonia source to form a Schiff base (imine). A reducing agent, selective for the imine over the aldehyde, is then used to reduce the C=N double bond to a C-N single bond. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde.
Experimental Protocol
Dissolve 2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
Add an excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate.
Stir the mixture at room temperature for a period sufficient to allow for imine formation (this can be monitored by analytical techniques).
Introduce a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred due to their selectivity for the imine in the presence of the aldehyde[1]. Sodium borohydride can also be used, but the imine formation should be near completion before its addition to minimize aldehyde reduction[2][3].
Continue stirring at room temperature until the reduction is complete.
Carefully quench the reaction, typically with an acidic workup to neutralize any remaining reducing agent and to protonate the product.
After workup and extraction with an organic solvent, the product can be isolated.
For the hydrochloride salt, dissolve the free base in a suitable solvent and treat with a solution of hydrogen chloride.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Route 3: Mannich Reaction of Phenol
The Mannich reaction is a classic method for the aminomethylation of acidic compounds, including phenols[4][5]. This one-pot, three-component reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine (or ammonia), and a compound with an active hydrogen, in this case, phenol[6].
Mechanistic Rationale
The reaction is initiated by the formation of an electrophilic iminium ion from formaldehyde and the amine source. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution. The hydroxyl group of phenol is a strong ortho, para-director, leading to the desired substitution pattern[7][8]. A significant challenge with using ammonia is the potential for the initially formed primary amine to react further, leading to secondary and tertiary amine byproducts.
Experimental Protocol
In a reaction vessel, combine phenol (1.0 eq), formaldehyde (as an aqueous solution, e.g., formalin), and an ammonia source (e.g., aqueous ammonia or an ammonium salt) in a suitable solvent like ethanol or water.
The reaction is often carried out at elevated temperatures (reflux) for several hours.
The progress of the reaction should be monitored to optimize for the formation of the desired mono-substituted product and minimize the formation of di-substituted and polymeric byproducts.
Upon completion, the reaction mixture is cooled and worked up. This typically involves neutralization, extraction with an organic solvent, and purification of the crude product, often by column chromatography to separate the desired product from byproducts.
The hydrochloride salt can be prepared by treating a solution of the purified 2-(aminomethyl)phenol with hydrogen chloride.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Route 4: Reduction of 2-Cyanophenol
This synthetic route involves the preparation of 2-cyanophenol followed by the reduction of the nitrile functional group to a primary amine. This method offers a direct path to the aminomethyl group without the complexities of controlling selectivity in reactions like the Mannich reaction.
Mechanistic Rationale
The nitrile group is a versatile functional group that can be readily reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH₄)[9]. The choice of reducing agent needs to be compatible with the phenolic hydroxyl group.
Experimental Protocol
Step 1: Synthesis of 2-Cyanophenol
2-Cyanophenol can be synthesized from salicylaldehyde by conversion to salicylaldoxime, followed by dehydration[10]. Alternatively, it can be prepared from salicylamide via dehydration[11].
Step 2: Reduction of 2-Cyanophenol
Using LiAlH₄: In a flame-dried flask under an inert atmosphere, a solution of 2-cyanophenol (1.0 eq) in a dry ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ (excess) in the same solvent at a low temperature (e.g., 0 °C). The reaction is then typically warmed to room temperature or refluxed to ensure complete reduction. A careful aqueous workup (e.g., Fieser workup) is required to quench the excess hydride and hydrolyze the aluminum complexes to liberate the amine.
Using Catalytic Hydrogenation: 2-Cyanophenol is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a catalyst (e.g., Raney nickel, palladium on carbon). The mixture is then subjected to a hydrogen atmosphere (at atmospheric or elevated pressure) until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
After isolation of the 2-(aminomethyl)phenol, the hydrochloride salt is prepared as described in the previous routes.
Workflow Diagram
Caption: Synthetic workflow for Route 4.
Conclusion and Recommendations
The choice of the most suitable synthetic route for 2-(aminomethyl)phenol hydrochloride is contingent upon the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations.
For high yield and purity on a laboratory scale , the demethylation of 2-methoxybenzylamine (Route 1) is often the preferred method, provided the starting material is accessible.
For a cost-effective and potentially one-pot synthesis from a readily available starting material , the reductive amination of 2-hydroxybenzaldehyde (Route 2) presents an attractive option, although careful optimization of the reaction conditions is necessary to maximize yield and minimize side products.
The Mannich reaction of phenol (Route 3) is a classical approach that utilizes inexpensive bulk chemicals. However, its application for the synthesis of the primary amine is hampered by selectivity issues, making it more suitable for the synthesis of N-substituted derivatives.
The reduction of 2-cyanophenol (Route 4) offers a direct and clean conversion to the desired primary amine. The main consideration for this route is the synthesis of the cyanophenol precursor and the handling of potent reducing agents like LiAlH₄.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to meet the specific needs of the research or development project.
References
Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. [Link]
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]
Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of reagents for organic synthesis: oxidizing and reducing agents. John Wiley & Sons. [Link]
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Myers, A. G., et al. (2007). Reductive Amination. Harvard University. [Link]
Mokle, S. S., et al. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Journal of Chemical Research, 2006(2), 101. [Link]
Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
Chem-Station. (2024, January 15). O-Demethylation. Chem-Station International Edition. [Link]
Li, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2415-2423. [Link]
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. [Link]
ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Link]
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]